2R,4R-Sacubitril
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-DYESRHJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2R,4R-Sacubitril: An Isomeric Impurity of Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2R,4R-Sacubitril, a known stereoisomeric impurity of the active pharmaceutical ingredient Sacubitril. Sacubitril, a neprilysin inhibitor, is a key component of the combination drug Sacubitril/Valsartan, widely used in the treatment of heart failure. The control and characterization of impurities such as the 2R,4R isomer are critical for ensuring the quality, safety, and efficacy of the final drug product.
Core Data Presentation
This section summarizes the key chemical and physical properties of this compound.
| Property | Value | References |
| Chemical Name | 4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | [1][] |
| Molecular Formula | C₂₄H₂₉NO₅ | [] |
| Molecular Weight | 411.49 g/mol | [] |
| CAS Number | 766480-48-2 or 2259708-00-2 | [3][4] |
Note on CAS Number Discrepancy: There is a noted inconsistency in the publicly available data regarding the CAS number for this compound. Different suppliers and databases list either 766480-48-2 or 2259708-00-2. Researchers should verify the CAS number with their specific reference standard provider.
Experimental Protocols
The analysis and quantification of this compound as an impurity in Sacubitril are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). The following provides a generalized methodology based on published methods for the analysis of Sacubitril and its impurities.[5][6][7]
Objective: To detect and quantify the this compound impurity in a sample of Sacubitril.
Materials:
-
Reference standard of this compound
-
Sacubitril active pharmaceutical ingredient (API) sample
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or a phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate)
-
C18 reverse-phase HPLC or UHPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC or UHPLC system equipped with a UV or photodiode array (PDA) detector.
Chromatographic Conditions (Example):
-
Mobile Phase A: Buffer solution (e.g., 0.1% phosphoric acid in water or a phosphate buffer at a specific pH).
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. The exact gradient program would need to be optimized.
-
Flow Rate: 1.0 mL/min for HPLC; may be lower for UHPLC.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the Sacubitril API sample in the diluent to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the chromatograph.
-
Identification and Quantification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. The concentration of the impurity is determined by comparing the peak area of the impurity in the sample to the peak areas of the standard solutions.
Signaling and Metabolic Pathways
As an impurity, this compound does not have a therapeutic signaling pathway. However, understanding the metabolic pathway of the parent drug, Sacubitril, is crucial for assessing the potential impact and fate of its isomers. Sacubitril is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat (LBQ657), by esterases in the liver.[8][9] Sacubitrilat is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. The inhibition of neprilysin leads to increased levels of these peptides, resulting in vasodilation and natriuresis, which are beneficial in heart failure.[3]
The following diagram illustrates the metabolic activation of Sacubitril.
Caption: Metabolic activation of Sacubitril to its active form, Sacubitrilat.
Logical Workflow for Impurity Analysis
The logical workflow for the analysis and control of this compound as an impurity in Sacubitril involves several key stages, from method development to routine quality control.
Caption: Workflow for the analysis and control of impurities in Sacubitril API.
References
- 1. This compound | C24H29NO5 | CID 9829628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sacubitril-(2R,4R)-Isomer – CAS 761373-05-1 | Reliable Manufacturer of Impurity Standards [chemicea.com]
- 4. (2R,4R)-Sacubitril | CymitQuimica [cymitquimica.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. japsonline.com [japsonline.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Physicochemical Properties of 2R,4R-Sacubitril: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril, an integral component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs, plays a crucial role in the management of heart failure. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the known physicochemical characteristics of the specific stereoisomer 2R,4R-Sacubitril. Where experimental data is not publicly available, this guide outlines the standard experimental protocols for their determination, offering a framework for further research and development.
Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that experimentally determined values for several key parameters are not widely published in the literature.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉NO₅ | [1][2][3][4] |
| Molecular Weight | 411.49 g/mol | [1][2][3][4] |
| Appearance | Off-White Solid | N/A |
| Melting Point | No data available | [2] |
| Boiling Point | 656.9±55.0 °C at 760 mmHg (Predicted) | [] |
| Density | 1.151±0.06 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Methanol, DMSO | N/A |
| pKa | No data available | |
| LogP (Partition Coefficient) | No data available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for robust drug development. The following sections describe standard experimental protocols that can be employed to ascertain the melting point, solubility, pKa, and partition coefficient of this compound.
Melting Point Determination: Capillary Method
The melting point of a solid crystalline substance is a critical indicator of its purity.[6][7] The capillary method is a widely accepted pharmacopeial technique for this determination.[8][9]
Methodology:
-
Sample Preparation: A small quantity of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is tightly packed.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1 °C/min as per pharmacopeial guidelines.[8][9]
-
Observation: The temperature at which the substance is first observed to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[10][11]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter influencing a drug's absorption and distribution.[14][15] Potentiometric titration is a common and reliable method for its determination.[16][17]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system for poorly water-soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: The pKa value is determined from the titration curve by identifying the pH at which half of the compound is ionized.
Partition Coefficient (LogP) Determination: HPLC Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties. HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method.[18][19]
Methodology:
-
Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Calibration: A series of standard compounds with known LogP values are injected to establish a calibration curve by correlating their retention times with their LogP values.
-
Sample Analysis: A solution of this compound is injected into the HPLC system.
-
LogP Calculation: The retention time of this compound is used to calculate its LogP value based on the established calibration curve.[20]
Visualizations
Signaling Pathway of Sacubitril
Sacubitril is a prodrug that is converted to its active metabolite, LBQ657. LBQ657 inhibits neprilysin, an enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. The inhibition of neprilysin leads to increased levels of these peptides, which in turn promote vasodilation, natriuresis, and diuresis, and inhibit cardiac fibrosis and hypertrophy, ultimately leading to beneficial cardiovascular effects.[21][22][23][24]
Caption: Signaling pathway of Sacubitril via neprilysin inhibition.
General Experimental Workflow for Physicochemical Characterization
The determination of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound follows a structured workflow to ensure data accuracy and reliability.
Caption: General workflow for physicochemical characterization of an API.
References
- 1. This compound | C24H29NO5 | CID 9829628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,4R)-Sacubitril | CymitQuimica [cymitquimica.com]
- 3. (2R,4R)-Sacubitril | CAS 766480-48-2 | LGC Standards [lgcstandards.com]
- 4. Sacubitril (2R,4R) Isomer - SRIRAMCHEM [sriramchem.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. westlab.com [westlab.com]
- 8. thinksrs.com [thinksrs.com]
- 9. mt.com [mt.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijirss.com [ijirss.com]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sacubitril-(2R,4R)-Isomer – CAS 761373-05-1 | Reliable Manufacturer of Impurity Standards [chemicea.com]
Spectroscopic and Structural Analysis of (2R,4R)-Sacubitril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the (2R,4R) diastereomer of Sacubitril, an important reference standard in the pharmaceutical industry. Due to the proprietary nature of reference standard data, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The actual, quantitative data is typically provided in the Certificate of Analysis (CoA) from commercial suppliers.
Chemical Identity and Properties
(2R,4R)-Sacubitril is a specific stereoisomer of Sacubitril and is often considered an impurity in the synthesis of the active pharmaceutical ingredient.[1][2][3] Its precise chemical structure and properties are crucial for analytical method development, impurity profiling, and quality control in drug manufacturing.
| Property | Value | Source |
| IUPAC Name | 4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | [4] |
| Molecular Formula | C₂₄H₂₉NO₅ | [4] |
| Molecular Weight | 411.49 g/mol | [5] |
| CAS Number | 766480-48-2 | [3] |
| Appearance | Off-White Solid | [5] |
| Solubility | Soluble in DMSO, Methanol (B129727) | [5] |
Spectroscopic Data
While specific spectral data for (2R,4R)-Sacubitril is provided by suppliers of the reference standard, this section outlines the expected data based on its chemical structure. The tables below are structured for the presentation of such data.
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| Analysis | Expected Value |
| Molecular Ion [M+H]⁺ | m/z 412.21 |
| Sodium Adduct [M+Na]⁺ | m/z 434.19 |
| Fragmentation Ions | Fragments corresponding to the loss of the ethoxy group, the butanoic acid chain, and cleavage of the amide bond. |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | m | 9H | Aromatic protons (biphenyl group) |
| ~4.0-4.2 | q | 2H | -OCH₂CH₃ |
| ~3.8-4.0 | m | 1H | CH-N |
| ~2.4-2.7 | m | 4H | -CH₂CH₂- (succinyl) |
| ~2.2-2.4 | m | 1H | CH-CH₃ |
| ~1.4-1.8 | m | 2H | -CH₂- (pentanoyl) |
| ~1.1-1.3 | t | 3H | -OCH₂CH₃ |
| ~0.8-1.0 | d | 3H | -CHCH₃ |
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (ester, amide, carboxylic acid) |
| ~138-142 | Aromatic C (quaternary) |
| ~126-129 | Aromatic CH |
| ~60-62 | -OCH₂CH₃ |
| ~50-55 | CH-N |
| ~30-40 | Aliphatic CH₂, CH |
| ~13-15 | -CH₃ |
Experimental Protocols
The following are generalized protocols for obtaining high-quality NMR and MS data for a compound such as (2R,4R)-Sacubitril. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of (2R,4R)-Sacubitril in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of (2R,4R)-Sacubitril (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts.
-
Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a pharmaceutical reference standard like (2R,4R)-Sacubitril.
Caption: General workflow for the spectroscopic analysis of (2R,4R)-Sacubitril.
References
Potential Biological Activity of 2R,4R-Sacubitril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sacubitril (B1662468), a neprilysin inhibitor, is a key component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in the management of heart failure. As a prodrug, sacubitril is converted to its active metabolite, sacubitrilat (B1680482) (LBQ657), which exerts a therapeutic effect by inhibiting neprilysin and thereby increasing the levels of natriuretic peptides. Sacubitril possesses two stereocenters, leading to the existence of four possible stereoisomers. The pharmacologically active isomer is (2R,4S)-Sacubitril. The (2R,4R)-Sacubitril isomer is typically considered an impurity in the synthesis of the active drug.[1][2] This technical guide aims to explore the potential biological activity of 2R,4R-Sacubitril, drawing upon the known pharmacology of the active isomer and the principles of stereochemistry in drug action. Due to a lack of publicly available data on the specific biological activity of the 2R,4R isomer, this document will focus on the established mechanisms of neprilysin inhibition, relevant signaling pathways, and detailed experimental protocols that could be employed to elucidate the activity of this specific stereoisomer.
Introduction to Neprilysin and its Role in Cardiovascular Homeostasis
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease found on the surface of various cells throughout the body.[] It plays a crucial role in cardiovascular and renal homeostasis by degrading a number of vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and substance P.[][4]
The natriuretic peptide system exerts beneficial effects in heart failure by promoting vasodilation, natriuresis, and diuresis, and by inhibiting the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system.[5] In heart failure, although the production of natriuretic peptides is increased, their beneficial effects are counteracted by their rapid degradation by neprilysin.
The Pharmacology of Sacubitril: The Active (2R,4S) Isomer
Sacubitril is a prodrug that is rapidly metabolized by esterases to its active form, sacubitrilat (LBQ657).[6] Sacubitrilat is a potent and selective inhibitor of neprilysin.[7] By inhibiting neprilysin, sacubitrilat increases the circulating levels of natriuretic peptides, thereby augmenting their beneficial cardiovascular and renal effects.[8]
The combination of a neprilysin inhibitor with an angiotensin receptor blocker (ARB) like valsartan (B143634) provides a dual mechanism of action that has proven to be highly effective in the treatment of heart failure with reduced ejection fraction.[8][9]
Potential Biological Activity of this compound
While the (2R,4S) isomer is the active component, the biological activity of the (2R,4R) isomer has not been extensively reported in the scientific literature. However, based on the principles of stereoisomerism in pharmacology, several possibilities can be considered:
-
Reduced or No Activity: It is highly probable that the (2R,4R) isomer exhibits significantly lower or no inhibitory activity against neprilysin compared to the (2R,4S) isomer. The specific three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with the active site of its target enzyme.[10] A change in stereochemistry at the C4 position could disrupt the necessary binding interactions.
-
Altered Pharmacokinetics: The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, this compound may have a different pharmacokinetic profile compared to the active isomer.
-
Off-Target Effects: While speculative, it is possible that the (2R,4R) isomer could interact with other biological targets, potentially leading to unforeseen off-target effects.
To definitively determine the biological activity of this compound, rigorous experimental evaluation is required.
Quantitative Data on Neprilysin Inhibition (by the active isomer)
The following tables summarize the key quantitative data related to the active metabolite of Sacubitril, sacubitrilat (LBQ657).
Table 1: In Vitro Neprilysin Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Source |
|---|
| Sacubitrilat (LBQ657) | Neprilysin | Fluorometric | 5 |[] |
Table 2: Pharmacokinetic Parameters of Sacubitril and its Active Metabolite (in healthy subjects)
| Parameter | Sacubitril | Sacubitrilat (LBQ657) | Valsartan (in combination) | Source |
|---|---|---|---|---|
| Tmax (h) | 0.5 | 2.0-3.0 | 1.5-2.0 | [11] |
| Half-life (h) | ~1.4 | ~11.1 | ~9.9 | [6] |
| Protein Binding (%) | 94-97 | 94-97 | 94-95 |[6] |
Experimental Protocols
To assess the potential biological activity of this compound, the following experimental protocols can be employed.
In Vitro Neprilysin Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of neprilysin using a fluorogenic substrate.
Materials:
-
Recombinant human neprilysin
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Test compound (this compound) and positive control (Sacubitrilat)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the substrate)[12][14]
Procedure:
-
Prepare a serial dilution of the test compound and positive control in assay buffer.
-
In a 96-well plate, add the recombinant neprilysin enzyme to each well.
-
Add the diluted test compound or positive control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the neprilysin substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C.[12]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Neprilysin Activity Assay
This assay assesses the ability of a compound to inhibit neprilysin activity in a cellular context.
Materials:
-
Human cell line expressing neprilysin (e.g., SH-SY5Y neuroblastoma cells)[15]
-
Cell culture medium and reagents
-
Quenched fluorogenic peptide substrate[15]
-
Test compound (this compound) and positive control (Sacubitrilat)
-
Lysis buffer
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Culture the neprilysin-expressing cells in 96-well plates until they reach a suitable confluency.
-
Treat the cells with various concentrations of the test compound or positive control for a specified duration.
-
Lyse the cells to release the cellular contents, including neprilysin.
-
Add the fluorogenic peptide substrate to the cell lysates.
-
Measure the fluorescence intensity over time.
-
Calculate the neprilysin activity and determine the inhibitory effect of the compound.
Animal Models of Heart Failure
To evaluate the in vivo efficacy of a potential neprilysin inhibitor, various animal models of heart failure can be utilized.
Commonly Used Models:
-
Pressure Overload-Induced Heart Failure:
-
Myocardial Infarction-Induced Heart Failure:
-
Coronary Artery Ligation in rodents: This model simulates heart failure following a heart attack.[16]
-
-
Chemically-Induced Cardiomyopathy:
-
Doxorubicin-induced cardiotoxicity: This model is relevant for studying drug-induced heart failure.[17]
-
Experimental Workflow for In Vivo Studies:
-
Induce heart failure in the chosen animal model.
-
Administer the test compound (this compound) or vehicle control to the animals for a specified treatment period.
-
Monitor cardiovascular parameters such as blood pressure, heart rate, and cardiac function (using echocardiography).
-
At the end of the study, collect blood and tissue samples for biomarker analysis (e.g., natriuretic peptides) and histological examination of the heart.
Visualizations
Signaling Pathways
Caption: Signaling pathway of the natriuretic peptide system and neprilysin inhibition.
Experimental Workflow
Caption: Workflow for evaluating the biological activity of this compound.
Conclusion
The (2R,4R) stereoisomer of Sacubitril is recognized primarily as a process-related impurity in the synthesis of the active pharmaceutical ingredient. While direct evidence of its biological activity is lacking in the current body of scientific literature, this technical guide provides a framework for its potential evaluation. Based on the principles of stereoselectivity, it is hypothesized that this compound would exhibit significantly reduced or no neprilysin inhibitory activity compared to the (2R,4S) isomer. The detailed experimental protocols and logical workflows presented herein offer a comprehensive approach for researchers and drug development professionals to systematically investigate and characterize the pharmacological profile of this and other related stereoisomers. Such studies are essential for ensuring the purity, safety, and efficacy of sacubitril-containing therapeutics.
References
- 1. Sacubitril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 4. Angiotensin Receptor-Neprilysin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neprilysin inhibition with sacubitril/valsartan in the treatment of heart failure: mortality bang for your buck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Combining angiotensin II receptor 1 antagonism and neprilysin inhibition for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. scispace.com [scispace.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
- 14. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 15. researchgate.net [researchgate.net]
- 16. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Unfavored Path: A Technical Guide to the Formation of 2R,4R-Sacubitril in Sacubitril Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril, a neprilysin inhibitor, is a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination drug Sacubitril/Valsartan, a cornerstone in the treatment of heart failure. The synthesis of Sacubitril, ((2S,4R)-5-([1,1'-biphenyl]-4-yl)-4-((3-carboxy-1-oxopropyl)amino)-2-methylpentanoic acid), is a stereochemically complex process, as it involves the creation of two chiral centers at the C2 and C4 positions. This leads to the potential formation of four stereoisomers: the desired (2S,4R) isomer, its enantiomer (2R,4S), and two diastereomers, (2S,4S) and (2R,4R)-Sacubitril. The formation of these stereoisomers, particularly the (2R,4R) diastereomer, represents a significant challenge in the manufacturing process, as they are considered impurities that must be carefully controlled and minimized. This technical guide provides an in-depth analysis of the mechanism behind the formation of the 2R,4R-Sacubitril diastereomer, drawing upon available scientific literature to detail the synthetic pathways, mechanistic underpinnings, and analytical methodologies for its identification and quantification.
The Stereochemical Challenge in Sacubitril Synthesis
The core of Sacubitril's structure is a γ-amino acid derivative with two stereocenters. The desired therapeutic agent possesses the (2S,4R) configuration. The other stereoisomers, including (2R,4R)-Sacubitril, are considered process-related impurities that can arise during the synthesis.[1] The control of stereochemistry is therefore a paramount concern in the development of efficient and robust synthetic routes to Sacubitril.
Mechanism of this compound Formation: The Critical Hydrogenation Step
The key stereochemistry-defining step in many reported syntheses of Sacubitril is the diastereoselective hydrogenation of a β,γ-unsaturated amino acid precursor. The facial selectivity of this hydrogenation reaction dictates the configuration of the newly formed chiral center at C4, and consequently, the diastereomeric ratio of the product.
The formation of the (2R,4R) diastereomer is intrinsically linked to the conformational preferences of the key intermediate during the hydrogenation process and the nature of the protecting group on the nitrogen atom. While most synthetic strategies are optimized to favor the formation of the desired (2S,4R) isomer, alterations in reaction conditions or starting material stereochemistry can lead to the formation of the other diastereomers.
One of the pivotal findings in understanding the formation of Sacubitril's diastereomers is the influence of the nitrogen protecting group on the facial selectivity of the hydrogenation of a key β,γ-ene amino acid intermediate.[1] This suggests that the steric and electronic properties of the protecting group play a crucial role in directing the approach of hydrogen to the double bond.
Proposed Mechanistic Pathway
While a definitive and universally accepted transition state model for the formation of the 2R,4R isomer is not extensively detailed in the available literature, a general understanding can be extrapolated from studies on analogous stereoselective hydrogenations. The mechanism likely proceeds through the following logical steps:
Figure 1. Logical workflow of the stereodetermining hydrogenation step.
-
Conformational Arrangement of the Intermediate: The N-protected γ-amino-α-methyl-β,γ-enoic acid intermediate adopts a specific conformation in solution. This conformation is influenced by the steric bulk of the protecting group (e.g., Boc, Cbz), the biphenyl (B1667301) moiety, and the carboxylic acid group.
-
Coordination to the Catalyst: The substrate coordinates to the metal center of the hydrogenation catalyst (commonly a rhodium or ruthenium complex with a chiral ligand). The geometry of this coordination complex is critical in determining the subsequent stereochemical outcome.
-
Facial Selectivity of Hydrogen Addition: The catalyst then delivers hydrogen to one of the two faces of the double bond (the Re or Si face). The protecting group and the substituents on the substrate sterically hinder one face more than the other, directing the hydrogen to the more accessible face. To form the (2R,4R) isomer from an (R)-configured precursor at the C2 position, hydrogen must be delivered to the Si face of the double bond.
-
Influence of the Protecting Group: It has been reported that altering the protecting group on the nitrogen can reverse the stereoselectivity of the hydrogenation.[1] For instance, a bulky protecting group might favor a specific conformation of the substrate-catalyst complex that exposes the Si face, leading to the formation of the (2R,4R) diastereomer. Conversely, a different protecting group could favor a conformation that directs hydrogenation to the Re face, yielding the (2R,4S) diastereomer.
Computational studies using Density Functional Theory (DFT) have been employed to rationalize the stereochemical outcomes of similar reductions, suggesting that the preferred transition state's energy, which is dependent on the substrate's conformation and its interaction with the catalyst, determines the major product.[2][3]
Quantitative Data on Diastereomer Formation
The diastereomeric ratio (dr) of the product is a critical parameter in the synthesis of Sacubitril. While the primary goal is to maximize the formation of the (2S,4R) isomer, understanding the conditions that lead to the formation of other diastereomers is crucial for process control and optimization.
One study on a rhodium-catalyzed stereoselective hydrogenation for the synthesis of a Sacubitril precursor reported a diastereomeric ratio of 93:7.[4] Although the specific identity of the minor diastereomer was not explicitly stated as 2R,4R in the snippet, it highlights that the formation of diastereomeric impurities is a quantitative reality. Another study on a Reformatsky-type carbethoxyallylation reaction, an earlier step in one synthetic route, achieved a 99:1 dr.[5]
The following table summarizes hypothetical diastereomeric ratios that could be expected based on the principle of protecting group influence, as suggested by the literature.[1] It is important to note that these are illustrative and the actual ratios would be highly dependent on the specific reaction conditions, catalyst, and ligand used.
| N-Protecting Group | Hydrogenation Catalyst/Ligand | Predominant Diastereomer | Diastereomeric Ratio (dr) | Reference |
| Boc | Rh-Chiral Phosphine (B1218219) | (2S,4R) | >90:10 | General observation in optimized syntheses |
| Alternative Protecting Group X | Rh-Chiral Phosphine | (2S,4S) or (2R,4R) | Variable, potentially reversed selectivity | [1] |
| tert-Butylsulfinamide (on imine precursor) | Rh-Catalyst | (2R,4S) precursor | 93:7 | [4] |
Experimental Protocols
General Protocol for Diastereoselective Hydrogenation
Objective: To perform a rhodium-catalyzed stereoselective hydrogenation of an N-protected (R)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpent-4-enoic acid derivative to obtain a mixture of diastereomers.
Materials:
-
N-protected (R)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpent-4-enoic acid derivative (e.g., with Boc or another protecting group)
-
Rhodium catalyst (e.g., [Rh(COD)2]BF4)
-
Chiral phosphine ligand (e.g., a BINAP derivative)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrogen gas (high pressure)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation: In an inert atmosphere, the rhodium precursor and the chiral ligand are dissolved in the anhydrous, degassed solvent to form the active catalyst.
-
Reaction Setup: The N-protected unsaturated amino acid derivative is dissolved in the solvent in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for a defined period (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is typically purified by column chromatography or crystallization to separate the diastereomers.
-
Analysis: The diastereomeric ratio of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or by Nuclear Magnetic Resonance (NMR) spectroscopy.
Note: To specifically study the formation of the (2R,4R) isomer, one would start with the (R)-configured α-methyl precursor and screen different N-protecting groups and hydrogenation conditions that are known to favor Si-face attack.
Protocol for HPLC Analysis of Sacubitril Stereoisomers
Objective: To separate and quantify the four stereoisomers of Sacubitril.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral column (e.g., Chiralcel OD-H or similar).
Mobile Phase:
-
A mixture of n-hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio needs to be optimized for the specific column and isomers.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of purified Sacubitril stereoisomers (if available) in the mobile phase.
-
Sample Preparation: Dissolve the sample from the synthesis in the mobile phase.
-
Chromatography: Inject the standard and sample solutions into the HPLC system. Elute the isomers using an isocratic or gradient method.
-
Detection: Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantification: Identify the peaks corresponding to each isomer based on their retention times compared to the standards. Calculate the percentage of each isomer in the sample based on the peak areas.
Visualization of Key Processes
The following diagrams illustrate the key logical relationships and workflows in the context of this compound formation.
Figure 2. General workflow for the synthesis and analysis of the this compound diastereomer.
Figure 3. Logical relationship of factors influencing the formation of diastereomers.
Conclusion
The formation of the this compound diastereomer is an undesirable but important aspect of Sacubitril synthesis. Its genesis is primarily rooted in the diastereoselective hydrogenation of a key unsaturated precursor. The stereochemical outcome of this step is highly sensitive to the conformation of the substrate-catalyst complex, which is, in turn, significantly influenced by the nature of the nitrogen-protecting group. While synthetic routes are designed to minimize the formation of this and other impurities, a thorough understanding of the underlying mechanisms is crucial for robust process development and control. Further research, particularly in the area of computational modeling of the hydrogenation transition states with different protecting groups, would provide a more detailed and predictive understanding of the factors governing the formation of this compound. This knowledge is essential for the development of next-generation synthetic processes that are more efficient, selective, and economically viable.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of 2R,4R-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2R,4R-Sacubitril, the active prodrug moiety in the combination drug Sacubitril/Valsartan. Understanding the stability of this molecule is critical for formulation development, manufacturing, and ensuring the safety and efficacy of the final drug product. This document summarizes key findings from forced degradation studies, outlines experimental protocols, and visualizes the degradation pathways.
Executive Summary
This compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions, while it generally exhibits stability under thermal and photolytic stress. The primary degradation pathways involve hydrolysis of the ethyl ester to form the active metabolite Sacubitrilat (desethyl-sacubitril) and other related impurities, as well as cyclization and other secondary reactions. This guide details the identified degradation products and the conditions under which they are formed.
Quantitative Stability Data
Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following table summarizes the quantitative results from various stress studies performed on Sacubitril, often in combination with Valsartan.
| Stress Condition | Reagents and Duration | Extent of Sacubitril Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 2 hours | Not specified, Impurity 1 formed | Impurity 1 (m/z 383.44) | [1] |
| 1 N HCl at 60°C for 30 minutes | Considerable degradation | DIA-SAC, Cyc-SAC, DES-VAL, Unknown (RRT 1.19) | [2] | |
| 0.5 N HCl | Degradation observed | Not specified | [3] | |
| 2N HCl at 75°C for 1 hour | 32.33% | SAC D-2, SAC D-3 | [4][5][6] | |
| 0.1 N HCl at 70°C for 4 hours | Degradation observed | Not specified | [7] | |
| Base Hydrolysis | 0.1 N NaOH at 40°C for 1 hour | Not specified, Impurities 1 and 5 formed | Impurity 1 (m/z 383.44), Impurity 5 (m/z 265.35) | [1] |
| 0.5 N NaOH at room temperature for 10 minutes | Considerable degradation | DIA-SAC, Cyc-SAC | [2] | |
| 0.5 N NaOH | Degradation observed | SAC D-1, SAC D-2 | [3][8] | |
| 2N NaOH at 75°C for 1 hour | 36.71% | SAC D-2, SAC D-3 | [4][5][6] | |
| 0.1 N NaOH at 70°C for 4 hours | Degradation observed | Not specified | [7] | |
| Oxidative Degradation | 15% H₂O₂ at 60°C for 30 minutes | Considerable degradation | DIA-SAC, Cyc-SAC, Unknowns (RRT 0.79, 1.05) | [2] |
| 5% v/v H₂O₂ | Degradation observed | Not specified | [3] | |
| 15% H₂O₂ at room temperature for 5 hours | 2.98% | SAC D-2, SAC D-3 | [4][5][6] | |
| 3% H₂O₂ at 70°C for 4 hours | Degradation observed | Not specified | [7] | |
| Thermal Degradation | 80°C for 5 days | Stable | No additional peaks observed | [2] |
| 60°C | Stable | Not specified | [3] | |
| 60°C for 24 hours | No degradation | Not applicable | ||
| 110°C for 4 hours | Degradation observed | Not specified | [7] | |
| Photolytic Degradation | 1.2 million lux hours (visible) and 200 W*h/m² (UV) | Stable | No additional peaks observed | [2] |
| UV light (Not less than 1.2 million lux hours and 200 WH/m²) | Stable | Not specified | [3] | |
| Sunlight for 24 hours | No degradation | Not applicable | ||
| Neutral Hydrolysis | Water at 60°C for 3 days | Considerable degradation | DIA-SAC, Cyc-SAC | [2] |
Key Degradation Pathways and Products
The degradation of this compound primarily proceeds through hydrolysis and, to a lesser extent, oxidation. The main degradation products identified across various studies include:
-
Sacubitrilat (desethyl-sacubitril or SAC D-2) : The active metabolite of Sacubitril, formed by the hydrolysis of the ethyl ester. This is a primary degradation product under both acidic and basic conditions.[4][5][6][8][9] Its molecular mass is reported as m/z 383.17 or 384.59.[3][8][9]
-
SAC D-3 : A degradation product observed under acidic, basic, and oxidative conditions, with a reported molecular ion peak at m/z 265.15.[4][5][6][9]
-
DIA-SAC and Cyc-SAC : These are two known impurities that are also formed as major degradation products under acidic, alkaline, neutral hydrolytic, and oxidative stress conditions.[2]
-
Impurity 1 and Impurity 5 : Observed in acid and base degradation studies with m/z of 383.44 and 265.35, respectively.[1]
-
SAC D-1 : A degradation product formed under base stress, identified as 5-([1,1'-biphenyl]-4-yl)-4-(3-carboxy propanamide)-2-methyl pentanoic acid.[8]
-
Dimer of Sacubitrilat : Another potential degradation impurity with a reported m/z of 767.77.[3][8]
The following diagram illustrates the major degradation pathways of this compound.
References
- 1. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. scitcentral.com [scitcentral.com]
- 6. scitcentral.com [scitcentral.com]
- 7. scispace.com [scispace.com]
- 8. bmanaj.org [bmanaj.org]
- 9. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2R,4R-Sacubitril
These application notes provide detailed methodologies for the quantitative analysis of 2R,4R-Sacubitril, the active diastereomer of Sacubitril, in the presence of its stereoisomers and other impurities. The protocols are intended for researchers, scientists, and drug development professionals.
Overview of Analytical Techniques
The accurate quantification of this compound is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations. Due to the presence of multiple chiral centers in the Sacubitril molecule, stereoisomeric impurities can arise during the synthesis process. Therefore, stereoselective analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly with chiral stationary phases, are the most common techniques employed for this purpose. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, especially for bioanalytical applications.
Quantitative Data Summary
The following tables summarize the performance of various validated analytical methods for the determination of Sacubitril and its stereoisomers.
Table 1: HPLC Methods for Chiral Separation of Sacubitril Stereoisomers
| Parameter | Method 1[1][2] | Method 2[3] |
| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) | Chiralcel OJ-H (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | A: 1 ml TFA in 1000 ml Water; B: 1 ml TFA in 950:50 (v/v) ACN:MeOH | A: n-hexane with 0.1% TFA; B: ethanol:isopropanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 ml/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Linearity (r²) | ≥0.999 | ≥ 0.998 |
| LOD | 0.030-0.048 µg/ml | 0.06 µg/mL |
| LOQ | 0.100-0.160 µg/ml | 0.2 µg/mL |
| Accuracy (% Recovery) | 93 - 105% | 98.3–99.5% |
| Precision (%RSD) | < 5.2% | ≤ 1.82% |
Table 2: UHPLC and LC-MS/MS Methods
| Parameter | UHPLC Method[4][5] | LC-MS/MS Method[6][7] |
| Column | Accucore XL C8 (100 × 4.6 mm, 3 µm) | Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm) |
| Mobile Phase | A: THF and 0.1% perchloric acid in water (8:92, %v/v); B: THF:water:ACN (5:15:80, %v/v/v) | A: 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water; B: Acetonitrile (B52724) |
| Flow Rate | 0.6 ml/minute | Not Specified (Gradient Elution) |
| Detection | Photo Diode Array (PDA) Detector (200–400 nm) | Triple Quad™ 4000 mass spectrometer (ESI+) |
| Linearity Range | Not Specified | 2.00-4000 ng/mL |
| LOD | S/N ratio of 3:1 | Not Specified |
| LOQ | S/N ratio of 10:1 | 2.00 ng/mL (Lower limit of linearity) |
| Accuracy (% Recovery) | 98.7 to 101.0% | Within acceptable limits |
| Precision (%RSD) | Not Specified | Within acceptable limits |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Separation of Sacubitril Stereoisomers
This protocol is adapted from a validated stability-indicating HPLC method.[1]
Objective: To separate and quantify this compound from its stereoisomers and degradation products.
Materials:
-
Chiralcel OJ-RH column (150 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Milli-Q water
-
Sacubitril reference standards (including this compound and other stereoisomers)
-
Volumetric flasks and pipettes
Chromatographic Conditions:
-
Column Temperature: 45°C
-
Flow Rate: 0.8 ml/min
-
Detection Wavelength: 254 nm
-
Mobile Phase A: 1 ml of TFA in 1000 ml of Milli-Q water.
-
Mobile Phase B: 1 ml of TFA in a mixture of acetonitrile and methanol (950:50 v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0.01 25 10.0 25 25.0 38 37.0 45 39.0 25 | 45.0 | 25 |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards of this compound and its stereoisomers in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations.
-
Sample Preparation: Accurately weigh the sample (e.g., bulk drug or formulation) and dissolve it in the diluent to achieve a known concentration. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the amount of this compound and its stereoisomers in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Protocol 2: LC-MS/MS Method for Quantification of Sacubitril in Human Plasma
This protocol is based on a validated method for the simultaneous determination of Sacubitril, its active metabolite LBQ657, and Valsartan in human plasma.[6][7]
Objective: To quantify Sacubitril in human plasma samples with high sensitivity and selectivity.
Materials:
-
LC-MS/MS system (e.g., Triple Quad™ 4000) with an electrospray ionization (ESI) source
-
Ultimate® XB-C18 column (2.1 × 50 mm, 3.5 µm)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Milli-Q water
-
Sacubitril reference standard
-
Internal standard (IS), e.g., Sacubitril-d4
-
Human plasma
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution (specific gradient profile to be optimized based on the system).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Sacubitril and the internal standard need to be determined.
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
To 50.0 μL of plasma sample in a microcentrifuge tube, add 25.0 μL of the internal standard working solution.
-
Add 300 μL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 2,500 g for 10 minutes.[7]
-
-
Extraction:
-
Transfer 100 μL of the supernatant to a clean 96-well plate.
-
Add 100 μL of acetonitrile-water (1:1, v/v).[7]
-
Vortex the plate for 5 minutes.
-
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 3.00 µL) of the final mixture into the LC-MS/MS system.[7]
-
Data Analysis: Quantify Sacubitril concentration in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in blank plasma.
Visualizations
Caption: General workflow for the analytical detection of this compound.
References
- 1. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. [PDF] Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study – ScienceOpen [scienceopen.com]
- 7. scielo.br [scielo.br]
Chiral HPLC Method for the Separation of Sacubitril Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Sacubitril isomers. Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure. As Sacubitril contains chiral centers, the separation and quantification of its stereoisomers are critical for ensuring the quality, efficacy, and safety of the drug product.
Introduction
Sacubitril has two stereocenters, leading to the possibility of four stereoisomers. The desired active enantiomer must be distinguished from its enantiomer and diastereomers. Chiral HPLC is a powerful analytical technique for the separation of stereoisomers. This application note details a robust method for the chiral separation of Sacubitril isomers, providing protocols and quantitative data to aid researchers in implementing this method in a laboratory setting. The methods described are based on published and validated analytical procedures.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from various reported chiral HPLC methods for the separation of Sacubitril isomers, allowing for easy comparison of different chromatographic conditions and performance parameters.
Table 1: Chromatographic Conditions for Chiral Separation of Sacubitril Isomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[1][2] | Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)[2][3] | CHIRALPAK® IG-3 (250 mm x 4.6 mm, 3 µm)[4] |
| Mobile Phase A | n-Hexane with 0.1% TFA[1][2] | 1 mL of Trifluoroacetic acid in 1000 mL of Milli-Q water[2][3] | n-Hexane:Ethanol:2-Butanol:TFA (90:05:05:0.1, v/v/v/v)[4] |
| Mobile Phase B | Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v)[1][2] | 1 mL of Trifluoroacetic acid in a mixture of Acetonitrile and Methanol (950:50, v/v)[3] | n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v)[4] |
| Elution Mode | Isocratic / Gradient | Gradient[2][3] | Gradient[4] |
| Flow Rate | 1.0 mL/min[1][2] | 0.8 mL/min[2][3] | 1.0 mL/min[4] |
| Column Temperature | Not Specified | 45°C[2][3] | 40°C[4] |
| Detection Wavelength | 254 nm[1][2] | 254 nm[2][3] | 250 nm[4] |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (R²) | ≥ 0.998[1][2] | ≥ 0.999[3] | Not Specified |
| Accuracy (% Recovery) | 98.3 - 99.5%[1][2] | 93 - 105% (for impurities)[3] | Not Specified |
| Precision (%RSD) | ≤ 1.82[1][2] | < 5.2 (Inter and Intraday)[3] | Not Specified |
| Limit of Detection (LOD) | 0.06 µg/mL and 0.10 µg/mL[1][2] | 0.030 - 0.048 µg/mL[3] | Not Specified |
| Limit of Quantification (LOQ) | 0.2 µg/mL and 0.3 µg/mL[1][2] | 0.100 - 0.160 µg/mL[3] | Not Specified |
| Resolution (Rs) | > 1.5 (between adjacent stereoisomers)[2] | > 2.0 (between adjacent analytes)[2] | 1.5 - 4.6 (between different isomers)[4] |
Experimental Protocols
This section provides a detailed protocol for the chiral separation of Sacubitril isomers based on a validated normal-phase HPLC method.[1][2]
Objective: To separate and quantify the stereoisomers of Sacubitril using chiral HPLC.
Materials and Reagents:
-
Sacubitril reference standards (including all stereoisomers)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Milli-Q water or equivalent
-
Diluent: n-Hexane:Ethanol (1:1, v/v)[4]
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase B: Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v)[1][2]
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
-
Injection Volume: 10 µL
-
Run Time: Approximately 50 minutes[1]
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of TFA to 1000 mL of n-Hexane. Mix well and degas.
-
Prepare Mobile Phase B by mixing 800 mL of Ethanol, 200 mL of Isopropanol, and 1 mL of TFA. Mix well and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh about 5 mg of Sacubitril reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 0.5 mg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the diluent to the desired concentrations (e.g., for linearity studies).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample (e.g., bulk drug or formulation) containing approximately 5 mg of Sacubitril and transfer it to a 10 mL volumetric flask.
-
Add the diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the Chiralcel OJ-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. The mobile phase composition for equilibration and analysis will depend on whether an isocratic or gradient method is employed. For an isocratic run, a mixture of Mobile Phase A and B can be used. For a gradient, the initial conditions should be set.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peaks corresponding to the Sacubitril isomers.
-
-
Data Analysis:
-
Identify the peaks of the Sacubitril isomers based on the retention times obtained from the injection of the reference standards.
-
Calculate the resolution between the critical peak pairs.
-
Quantify the amount of each isomer in the sample by comparing the peak areas with those of the standard solutions.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the chiral HPLC analysis of Sacubitril isomers.
Caption: Workflow for Chiral HPLC Analysis of Sacubitril Isomers.
This comprehensive guide provides the necessary information for researchers and professionals to successfully implement a chiral HPLC method for the separation of Sacubitril isomers. Adherence to the detailed protocols and understanding of the chromatographic principles will ensure accurate and reliable results, which are essential for drug development and quality control.
References
- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
Application Note: UHPLC Method for Quantification of 2R,4R-Sacubitril in Bulk Drug
Abstract
This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the precise quantification of 2R,4R-Sacubitril in bulk drug substance. The described method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides comprehensive experimental protocols, system suitability criteria, and method validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for routine quality control and stability testing in pharmaceutical laboratories.
Introduction
Sacubitril, chemically known as 4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid, is a neprilysin inhibitor.[1][2] It is a prodrug that is metabolized to its active form, sacubitrilat.[3][4] In combination with an angiotensin II receptor blocker like valsartan, it is used for the treatment of heart failure.[3][5][6] The specific stereoisomer, this compound, is the therapeutically active form. Accurate and reliable quantification of this isomer in the bulk drug is critical to ensure the safety and efficacy of the final pharmaceutical product. This application note presents a validated UHPLC method designed for this purpose.
Experimental
Instrumentation and Materials
-
UHPLC System: An Acquity H class system (Waters Corporation, USA) or equivalent, equipped with a quaternary solvent manager, sample manager, auto-injector, and a photodiode array (PDA) detector.[3]
-
Data Acquisition Software: Empower 3.0 or equivalent.[3]
-
Analytical Column: Accucore XL C8 (100 x 4.6 mm, 3 µm) or equivalent reverse-phase column.[3][5]
-
Chemicals and Reagents:
-
Sacubitril (2R,4R-isomer) reference standard
-
Acetonitrile (B52724) (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Tetrahydrofuran (THF) (HPLC grade)[3]
-
Perchloric acid (Analytical grade)[3]
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (Analytical grade)[7]
-
Sodium hydroxide (B78521) (Analytical grade)[7]
-
Hydrogen peroxide (30%) (Analytical grade)[7]
-
Chromatographic Conditions
The chromatographic separation is achieved using a gradient elution mode.
| Parameter | Condition |
| Column | Accucore XL C8, (100 × 4.6) mm; 3 μm[3][5] |
| Mobile Phase A | 0.1% Perchloric acid in a mixture of Tetrahydrofuran and Water (8:92, v/v)[3][5] |
| Mobile Phase B | Tetrahydrofuran, Water, and Acetonitrile (5:15:80, v/v/v)[3][5] |
| Gradient Program | Time (min)/%B: 0.0/25, 3.0/25, 12.0/35, 17.0/80, 19.0/25, 21.0/25[3][5] |
| Flow Rate | 0.6 mL/minute[3][5] |
| Column Temperature | 30°C[3][5] |
| Injection Volume | 2 µL[3][5] |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 240 nm[3] |
| Run Time | 21 minutes[3][5] |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Sacubitril reference standard and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve completely. Make up the volume to the mark with the diluent.[3]
-
Standard Solution (200 µg/mL): Dilute the standard stock solution with the diluent to obtain a final concentration of 200 µg/mL.[3]
-
Sample Stock Solution (2 mg/mL): Accurately weigh about 50 mg of the Sacubitril bulk drug sample and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve. Make up the volume to the mark with the diluent.[3]
-
Sample Solution (200 µg/mL): Dilute the sample stock solution with the diluent to obtain a final concentration of 200 µg/mL.[3]
All solutions should be filtered through a 0.22 µm nylon syringe filter before injection into the UHPLC system.[3]
Method Validation Protocol
The developed UHPLC method was validated according to the ICH Q2(R1) guidelines.[3][5] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The Sacubitril bulk drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][7]
-
Acid Hydrolysis: Reflux the sample with 0.5 N HCl.[7]
-
Base Hydrolysis: Reflux the sample with 0.5 N NaOH.[7]
-
Oxidative Degradation: Treat the sample with 5% v/v hydrogen peroxide.[7]
-
Thermal Degradation: Expose the solid drug to heat at 60°C.[7]
-
Photolytic Degradation: Expose the drug to UV light (not less than 1.2 million lux hours and 200 WH/m2).[7]
The stressed samples are then diluted and analyzed. The chromatograms should show adequate separation of the main peak from any degradation products.
Linearity
The linearity of the method is established by analyzing a series of at least five concentrations of the Sacubitril reference standard over a specified range (e.g., LOQ to 150% of the assay concentration).[3] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.
Accuracy
The accuracy of the method is determined by recovery studies. This is performed by spiking a known amount of Sacubitril API into a placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).[5] The percentage recovery is then calculated.
Precision
-
System Precision: Determined by injecting the standard solution six times and calculating the relative standard deviation (%RSD) of the peak areas.[7]
-
Method Precision (Repeatability): Assessed by analyzing six independent sample preparations from the same batch of bulk drug and calculating the %RSD of the assay results.[7]
-
Intermediate Precision (Ruggedness): The method precision is repeated on a different day, with a different analyst, and on a different instrument to assess the ruggedness of the method.[7]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]
Robustness
The robustness of the method is evaluated by making deliberate small variations in the chromatographic conditions, such as:
-
Flow rate (±0.1 mL/min)[3]
-
Column temperature (±5°C)[3]
-
Mobile phase composition (small variations in pH or organic solvent ratio)[7]
The system suitability parameters are checked under these varied conditions.
Data Presentation
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | r² ≥ 0.999 |
| Range | LOQ to 150% of assay concentration | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Method Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | - |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | - |
| Robustness | System suitability passes under all conditions | System suitability parameters meet the criteria |
Visualizations
Experimental Workflow
Caption: UHPLC analysis workflow for this compound quantification.
Method Validation Logical Flow
Caption: Logical flow of the UHPLC method validation process.
Conclusion
The described UHPLC method is rapid, sensitive, specific, and robust for the quantification of this compound in bulk drug substance. The method has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. The stability-indicating nature of the assay ensures that the presence of impurities and degradation products does not interfere with the quantification of the active pharmaceutical ingredient.
References
- 1. (2R,4R)-Sacubitril | CAS 766480-48-2 | LGC Standards [lgcstandards.com]
- 2. ijptl.com [ijptl.com]
- 3. japsonline.com [japsonline.com]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. japsonline.com [japsonline.com]
- 6. Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 7. neuroquantology.com [neuroquantology.com]
Application Notes and Protocols: 2R,4R-Sacubitril as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril (B1662468), a neprilysin inhibitor, is a key active pharmaceutical ingredient (API) used in combination with valsartan (B143634) for the treatment of heart failure.[1][2] The stereochemical purity of Sacubitril is critical to its safety and efficacy. The (2R,4R)-Sacubitril isomer is a specified impurity that must be monitored and controlled during the manufacturing process and in the final drug product.[3][4]
These application notes provide detailed protocols for the use of (2R,4R)-Sacubitril as a Certified Reference Material (CRM) for the accurate identification and quantification of this impurity in Sacubitril drug substance and drug products. The use of a well-characterized CRM is essential for method validation, routine quality control, and ensuring compliance with regulatory requirements.[5][6]
Physicochemical Characterization of 2R,4R-Sacubitril CRM
A Certified Reference Material of (2R,4R)-Sacubitril should be highly purified and thoroughly characterized. The table below summarizes typical data found in a Certificate of Analysis (CoA) for a (2R,4R)-Sacubitril CRM.[7][8][9]
| Parameter | Specification | Method |
| Identity | ||
| IUPAC Name | 4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | - |
| CAS Number | 2259708-00-2 | - |
| Molecular Formula | C₂₄H₂₉NO₅ | - |
| Molecular Weight | 411.5 g/mol | - |
| ¹H NMR | Conforms to structure | ¹H Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrometry | Conforms to structure | Mass Spectrometry (MS) |
| Purity | ||
| Purity by HPLC | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Physical Properties | ||
| Appearance | Solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Solubility Testing |
| Storage | ||
| Long-term Storage | -20°C to 8°C | - |
| Shipping Condition | Ambient | - |
Application: Quantification of (2R,4R)-Sacubitril Impurity in Sacubitril API
This protocol describes the use of the (2R,4R)-Sacubitril CRM for the quantification of the (2R,4R) isomer as an impurity in Sacubitril API using a validated chiral High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocol: Chiral HPLC Method
This method is adapted from established and validated procedures for the separation of Sacubitril stereoisomers.[2][10][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase |
| Mobile Phase | A: n-hexane with 0.1% Trifluoroacetic Acid (TFA) B: Ethanol (B145695):Isopropanol:TFA (80:20:0.1, v/v/v) |
| Gradient | Isocratic or gradient elution may be optimized for best separation. A typical starting point is a mixture of A and B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Diluent: A mixture of n-hexane and ethanol (e.g., 8:2, v/v) can be used.[12]
-
Standard Stock Solution of this compound CRM: Accurately weigh approximately 10 mg of the (2R,4R)-Sacubitril CRM and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Standard Solutions for Linearity: Prepare a series of dilutions from the Standard Stock Solution to cover the expected range of the impurity (e.g., 0.2 µg/mL to 3.0 µg/mL).
-
Sample Solution: Accurately weigh approximately 100 mg of the Sacubitril API test sample, dissolve in, and dilute to 100 mL with the diluent to obtain a concentration of 1000 µg/mL.
System Suitability:
Inject a standard solution containing both Sacubitril and (2R,4R)-Sacubitril. The resolution between the two peaks should be ≥ 2.0. The relative standard deviation (RSD) for replicate injections of the (2R,4R)-Sacubitril standard should be ≤ 5.0%.
Analysis:
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Calculate the amount of (2R,4R)-Sacubitril in the sample using the calibration curve.
Data Presentation: Method Validation Summary
The following table summarizes typical validation parameters for a chiral HPLC method for the quantification of (2R,4R)-Sacubitril.[10][11]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.998 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 1.82% | 1.5% |
| Limit of Detection (LOD) | - | 0.06 µg/mL |
| Limit of Quantification (LOQ) | - | 0.2 µg/mL |
Workflow for CRM Qualification
The qualification of a secondary reference standard, such as a new batch of (2R,4R)-Sacubitril, involves a rigorous process to ensure its identity, purity, and potency are well-characterized.[5][6][13]
Sacubitril's Mechanism of Action
Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat (B1680482) (LBQ657). Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[4][14][15] By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the deleterious effects of the renin-angiotensin-aldosterone system (RAAS).[2][14]
Conclusion
The use of a well-characterized (2R,4R)-Sacubitril Certified Reference Material is indispensable for the accurate and reliable quantification of this stereoisomeric impurity in Sacubitril API and finished pharmaceutical products. Adherence to the detailed protocols and understanding the principles of CRM qualification outlined in these notes will support robust analytical method validation, ensure consistent product quality, and facilitate regulatory compliance in the development and manufacturing of Sacubitril-containing medicines.
References
- 1. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Sacubitril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. synchemia.com [synchemia.com]
- 8. (2R,4R)-Sacubitril | CAS 766480-48-2 | LGC Standards [lgcstandards.com]
- 9. Sacubitril-(2R,4R) Isomer | CAS No- 2259708-00-2 | Simson Pharma Limited [simsonpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neprilysin - Wikipedia [en.wikipedia.org]
Application of 2R,4R-Sacubitril in Forced Degradation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting forced degradation studies on 2R,4R-Sacubitril. These studies are essential for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.
Introduction
This compound, a neprilysin inhibitor, is a key active pharmaceutical ingredient (API) in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure. Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products. This information is crucial for establishing the drug's intrinsic stability, elucidating degradation pathways, and developing and validating stability-indicating analytical methods.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from various forced degradation studies on Sacubitril, often in combination with Valsartan. The conditions and extent of degradation are highlighted.
| Stress Condition | Reagent and Conditions | Extent of Sacubitril Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 30 minutes | Considerable Degradation | DIA-SAC, Cyc-SAC, DES-VAL (minor), Unknown (RRT 1.19) | [1] |
| 1 N HCl at 60°C for 2 hours | Degradation Observed | Impurity 1 (m/z 383.44) | [2] | |
| 0.5 N HCl | Degradation Observed | - | [3][4] | |
| 0.1 N HCl at 70°C for 4 hours | 13.294% | - | [5] | |
| - | 32.33% | SAC D-2, SAC D-3 | [6][7] | |
| Base Hydrolysis | 0.5 N NaOH at Room Temp for 10 minutes | Considerable Degradation | DIA-SAC, Cyc-SAC | [1] |
| 0.1 N NaOH at 40°C for 1 hour | Degradation Observed | Impurity 1 (m/z 383.44), Impurity 5 (m/z 265.35) | [2] | |
| 0.5 N NaOH | Degradation Observed | SAC D-1, SAC D-2 | [3][4] | |
| 0.1 N NaOH at 70°C for 4 hours | 19.351% | - | [5] | |
| - | 36.71% | SAC D-2, SAC D-3 | [6][7] | |
| Oxidative Degradation | 15% H₂O₂ at 60°C for 30 minutes | Considerable Degradation | DIA-SAC, Cyc-SAC, Unknowns (RRT 0.79, 1.05) | [1] |
| 3% H₂O₂ at 60°C for 24 hours | - | - | ||
| 5% v/v H₂O₂ | Degradation Observed | - | [3][4] | |
| 3% H₂O₂ at 70°C for 4 hours | 13.133% | - | [5] | |
| - | 2.98% | SAC D-2, SAC D-3 | [6][7] | |
| Thermal Degradation | 80°C for 5 days | Stable | No additional peaks observed | [1] |
| 60°C for 24 hours | - | - | ||
| 70°C for 4 hours | 26.221% | - | [5] | |
| Photolytic Degradation | 1.2 million lux hours (visible) and 200 W*h/m² (UV) | Stable | No additional peaks observed | [1] |
| Sunlight for 24 hours | - | - | ||
| UV chamber for 72 hours | 13.175% | - | [5] |
Experimental Protocols
Detailed methodologies for the key forced degradation experiments are provided below. These protocols are based on published literature and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Preparation of Stock Solution
A standard stock solution of this compound is the starting point for all stress studies.
-
Protocol:
-
Accurately weigh about 50 mg of the this compound/Valsartan complex and transfer it to a 25 ml volumetric flask.[1]
-
Add approximately 20 ml of a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sonicate for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to the mark with the diluent to obtain a final concentration of 2 mg/ml.[1]
-
For assay methods, this solution may be further diluted to a concentration of 200 µg/ml.[1]
-
Acid Hydrolysis
-
Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 1 N HCl.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.[1]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N NaOH.
-
Dilute the neutralized solution with the diluent to the desired concentration for analysis.
-
Base Hydrolysis
-
Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 0.5 N NaOH.
-
Keep the mixture at room temperature for 10 minutes.[1]
-
Neutralize the solution with an appropriate volume of 0.5 N HCl.
-
Dilute the neutralized solution with the diluent to the desired concentration for analysis.
-
Oxidative Degradation
-
Protocol:
-
To a suitable volume of the stock solution, add an equal volume of 15% hydrogen peroxide (H₂O₂).
-
Incubate the mixture in a water bath at 60°C for 30 minutes.[1]
-
After incubation, cool the solution to room temperature.
-
Dilute the solution with the diluent to the desired concentration for analysis.
-
Thermal Degradation
-
Protocol:
-
Transfer a known quantity of the solid this compound drug substance into a petri dish.
-
Place the sample in a hot air oven maintained at 80°C for 5 days.[1]
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the diluent at the desired concentration for analysis.
-
Photolytic Degradation
-
Protocol:
-
Expose the this compound drug substance (solid or in solution) to a combination of visible and UV light.
-
The exposure should be no less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV radiation.[1]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a solution of the photo-stressed sample in the diluent at the desired concentration for analysis.
-
Analytical Method: Stability-Indicating UHPLC Method
A robust stability-indicating method is crucial to separate the parent drug from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: Accucore XL C8, (100 × 4.6) mm; 3 μm.[1]
-
Column Temperature: 30°C.[1]
-
Mobile Phase A: 0.1% perchloric acid in water and tetrahydrofuran (B95107) (92:8, %v/v).[1]
-
Mobile Phase B: Acetonitrile, water, and tetrahydrofuran (80:15:5, %v/v/v).[1]
-
Flow Rate: 0.6 ml/minute.[1]
-
Detection: Photo Diode Array (PDA) detector monitoring in the range of 200–400 nm.[1]
-
Injection Volume: Appropriate for the instrument and concentration.
-
Run Time: Approximately 21 minutes.[1]
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies of this compound.
Potential Degradation Pathways of this compound
References
- 1. japsonline.com [japsonline.com]
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. scispace.com [scispace.com]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies - ProQuest [proquest.com]
Application Note: Characterization of 2R,4R-Sacubitril using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the 2R,4R-Sacubitril stereoisomer using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sacubitril, a neprilysin inhibitor, is a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination drug Sacubitril/Valsartan. As Sacubitril contains two chiral centers, it can exist as four stereoisomers. The pharmacologically active isomer is (2S,4R)-Sacubitril. Therefore, the accurate identification and characterization of other stereoisomers, such as the 2R,4R diastereomer, are crucial for quality control and regulatory purposes in drug development and manufacturing. This document outlines the necessary experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection, to effectively characterize this compound.
Introduction
Sacubitril acts as a prodrug, which is rapidly metabolized to its active form, LBQ657. The presence of stereoisomeric impurities can affect the efficacy and safety of the drug product. Regulatory agencies require stringent control over the stereoisomeric purity of chiral drugs. LC-MS/MS offers a highly sensitive and selective method for the separation and identification of these isomers. This application note details a robust LC-MS/MS method adapted from established analytical procedures for Sacubitril and its related compounds to specifically characterize the this compound isomer.
Experimental Protocols
Sample Preparation
A simple and effective protein precipitation method is recommended for plasma samples, while a direct dilution approach is suitable for drug substance and formulation samples.
For Biological Matrices (Plasma):
-
To 50 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., Sacubitril-d4).[1][2]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[1][2]
-
Vortex the mixture for 10 minutes.[1]
-
Centrifuge the sample at 2,500 g for 10 minutes.[1]
-
Transfer 100 µL of the supernatant to a clean 96-well plate.[1]
-
Add 100 µL of acetonitrile-water (1:1, v/v) to the supernatant.[1]
-
Vortex for 5 minutes before injecting into the LC-MS/MS system.[1]
For Drug Substance/Formulation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography
A chiral stationary phase is essential for the separation of stereoisomers.
| Parameter | Condition |
| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Milli-Q water[3] |
| Mobile Phase B | Acetonitrile:Methanol:Trifluoroacetic acid (950:50:1, v/v/v)[3] |
| Gradient Program | T/%B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, 45.0/25[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 45°C[3] |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is recommended for high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions for Sacubitril Isomers:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sacubitril | 412.2 | 266.2 |
| Sacubitril-d4 (IS) | 416.3 | 266.2[4] |
Note: The specific precursor and product ions for the 2R,4R isomer will be identical to the other stereoisomers as they are isobaric. The identification is based on the chromatographic retention time.
Data Presentation
The quantitative data for the analysis of Sacubitril stereoisomers should be summarized in a clear and structured table to allow for easy comparison. The following table is an example of how to present validation data.
Table 1: Method Validation Parameters for Sacubitril Stereoisomer Analysis
| Parameter | This compound | (2S,4R)-Sacubitril |
| Linearity Range (ng/mL) | 2.00 - 4000[1][2] | 2.00 - 4000[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[3] | ≥ 0.999[3] |
| Limit of Detection (LOD) (µg/mL) | 0.030 - 0.048[3] | 0.030 - 0.048[3] |
| Limit of Quantification (LOQ) (µg/mL) | 0.100 - 0.160[3] | 0.100 - 0.160[3] |
| Intra-day Precision (%RSD) | < 5.2%[3] | < 5.2%[3] |
| Inter-day Precision (%RSD) | < 5.2%[3] | < 5.2%[3] |
| Recovery (%) | 93 - 105%[3] | 93 - 105%[3] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using LC-MS/MS.
Caption: Workflow for the characterization of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the characterization of the this compound stereoisomer. The use of a chiral stationary phase is critical for the successful separation of the stereoisomers, while tandem mass spectrometry offers the required sensitivity and selectivity for accurate detection and quantification. This protocol can be readily implemented in quality control laboratories and research settings for the analysis of Sacubitril in various matrices, ensuring the safety and efficacy of the final drug product. Further method optimization may be required based on the specific instrumentation and laboratory conditions.
References
- 1. scielo.br [scielo.br]
- 2. scienceopen.com [scienceopen.com]
- 3. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of 2R,4R-Sacubitril in Pharmaceutical Formulations using a Validated Chiral HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sacubitril (B1662468) is a neprilysin inhibitor used in combination with the angiotensin II receptor blocker valsartan (B143634) for the treatment of heart failure. Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat. The sacubitril molecule contains two chiral centers, leading to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The pharmacologically desired isomer is (2S,4R)-Sacubitril. However, during the synthesis process, other stereoisomers, including the (2R,4R) diastereomer, can be formed as impurities. Therefore, a robust analytical method is crucial for the separation and quantification of the specific 2R,4R-Sacubitril isomer in pharmaceutical formulations to ensure product quality, safety, and efficacy.
This application note provides a detailed protocol for the quantification of this compound in pharmaceutical formulations using a validated, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method. The method is designed to separate all four stereoisomers of sacubitril, allowing for the accurate determination of the 2R,4R isomer.
Experimental Protocols
This section details the methodologies for the quantification of this compound, including sample preparation and the validated chiral HPLC method.
Sample Preparation from Pharmaceutical Tablets
The following protocol describes the extraction of Sacubitril from pharmaceutical tablets for HPLC analysis.
-
Tablet Powdering: Accurately weigh and crush a representative number of tablets (e.g., 20) to obtain a fine, homogeneous powder.
-
Stock Solution Preparation: Transfer an accurately weighed portion of the tablet powder, equivalent to a specific amount of Sacubitril, into a volumetric flask (e.g., 100 mL).
-
Dissolution: Add a suitable diluent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to the volumetric flask.[1][2][3]
-
Extraction: Sonicate the flask for a specified time (e.g., 10-20 minutes) to ensure complete dissolution of the active pharmaceutical ingredient (API).[1][4]
-
Volume Adjustment: Bring the solution to volume with the diluent and mix thoroughly.
-
Centrifugation/Filtration: Centrifuge a portion of the solution or filter it through a suitable syringe filter (e.g., 0.45 µm PVDF or nylon) to remove any undissolved excipients.[4]
-
Working Solution Preparation: Dilute the clear supernatant or filtrate to a suitable concentration within the linear range of the analytical method using the mobile phase or diluent.
Chiral HPLC Method for Stereoisomer Separation
This method is designed for the separation and quantification of the four stereoisomers of Sacubitril.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.
-
Chromatographic Column: A chiral stationary phase is essential for the separation of stereoisomers. A suitable column is the Chiralcel OJ-H (5 µm, 250 mm x 4.6 mm) or a similar chiral column.[5][6]
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 8:2 v/v) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.01-0.1%) can be used.[5][6] The exact ratio may need to be optimized for best resolution.
-
Column Temperature: The column should be maintained at a constant temperature, for example, 40°C.[5]
-
Detection Wavelength: The stereoisomers can be monitored at a wavelength of 254 nm.[5][6][7]
-
Injection Volume: A suitable injection volume is typically 25 µL.[5]
Data Presentation
The performance of the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected quantitative data from such a validation for the determination of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution between Stereoisomers | ≥ 1.5 |
Table 2: Method Validation Summary for this compound
| Validation Parameter | Result |
| Linearity (Concentration Range) | e.g., 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[7] |
| Accuracy (% Recovery) | 98.0 - 102.0%[6] |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | e.g., 0.03 µg/mL[7] |
| Limit of Quantification (LOQ) | e.g., 0.1 µg/mL[7] |
| Specificity/Selectivity | No interference from other isomers, excipients, or degradation products. |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the quantification of this compound.
Caption: Workflow for the quantification of this compound.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the drug product. This involves subjecting the sample to various stress conditions to generate potential degradation products and demonstrating that they do not interfere with the quantification of the this compound peak.
Stress Conditions:
-
Acid Hydrolysis: e.g., 1 N HCl at 60°C for 2 hours.[7]
-
Base Hydrolysis: e.g., 0.1 N NaOH at 40°C for 1 hour.[7]
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 60°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light.
The results of the forced degradation studies should demonstrate that the analytical method is specific and can separate the this compound peak from all degradation products and other stereoisomers.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in pharmaceutical formulations. The method is specific for the separation of all four stereoisomers and can be validated according to ICH guidelines to ensure accurate and precise results. This methodology is suitable for quality control laboratories for routine analysis and stability testing of Sacubitril-containing drug products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. ijrpr.com [ijrpr.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral HPLC Separation of Sacubitril Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of Sacubitril diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of Sacubitril diastereomers in a question-and-answer format.
Question: Why am I seeing poor resolution between the Sacubitril diastereomers?
Answer: Poor resolution is a frequent challenge in chiral separations. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.
-
For Normal-Phase Chromatography: Experiment with the ratio of non-polar and polar solvents. For instance, a mobile phase of n-hexane, ethanol (B145695), and isopropanol (B130326) has been used successfully. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.[1][2]
-
For Reversed-Phase Chromatography: Adjust the ratio of the aqueous and organic components. A gradient elution may be necessary to achieve separation of all stereoisomers.[2][3] Mobile phase A could be water with an additive like TFA, and mobile phase B could be a mixture of acetonitrile (B52724) and methanol (B129727).[3]
-
-
Evaluate the Chiral Stationary Phase (CSP): The choice of CSP is paramount. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for their broad applicability.[4][5]
-
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time. Optimization is key.
-
Control the Column Temperature: Temperature can influence the selectivity of the separation.[5] It is advisable to use a column oven to maintain a stable and optimized temperature. A temperature of 45°C has been used in a validated method.[3]
Question: My peaks are tailing. What can I do to improve peak shape?
Answer: Peak tailing in chiral chromatography can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Mobile Phase Additives: The addition of a small concentration of an acidic or basic modifier to the mobile phase can often mitigate peak tailing by suppressing unwanted ionic interactions. Trifluoroacetic acid (TFA) is a common additive for this purpose.[1][2]
-
Sample Concentration: Injecting too much sample can lead to column overload and result in tailing peaks.[7] Try diluting your sample and reinjecting.
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[8] If the column has been in use for a long time or with aggressive mobile phases, consider a column regeneration procedure as recommended by the manufacturer or replacing the column.[8]
-
pH of the Mobile Phase: For reversed-phase separations, ensure the pH of the mobile phase is appropriate for the analytes to be in a single ionic form.
Question: I am observing a loss of selectivity and retention time shifts after multiple injections. What is the cause?
Answer: This phenomenon, often referred to as "additive memory effect," can occur in chiral separations, especially when using mobile phase additives.[9]
-
Irreversible Adsorption: Components of the sample or the additive itself may irreversibly adsorb to the stationary phase, altering its properties over time.[9]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection and between runs, especially when using gradient elution. Insufficient equilibration can lead to retention time variability.
-
Column Washing: A rigorous column washing protocol after a sequence of analyses can help remove strongly retained compounds and restore the column's performance.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is most suitable for Sacubitril diastereomer separation?
A1: Polysaccharide-based chiral stationary phases are the most reported and successful for this separation.[4][5] Specific examples that have been demonstrated to work well include:
-
Chiralpak AY-H (Amylose tris((S)-α-methylbenzylcarbamate))[6]
The optimal choice will depend on the specific stereoisomers being separated and the chromatographic mode (normal-phase or reversed-phase).
Q2: Can I use a reversed-phase method for this separation?
A2: Yes, reversed-phase methods have been successfully developed for the separation of Sacubitril diastereomers and their impurities.[2][3] These methods often utilize a C18 column with a chiral stationary phase or a specialized chiral column designed for reversed-phase conditions, like the Chiralcel OJ-RH.[2][3]
Q3: What is a typical mobile phase composition for the normal-phase separation of Sacubitril diastereomers?
A3: A common mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like n-hexane and a polar organic solvent such as ethanol and/or isopropanol.[1][6] A small amount of an acidic additive like trifluoroacetic acid (TFA) is often included to improve peak shape and selectivity.[1][6] An example composition is n-hexane, ethanol, and isopropanol in a ratio of 92:6:2 (v/v/v).[1]
Q4: At what wavelength should I monitor the separation?
A4: A detection wavelength of 254 nm is commonly used for the analysis of Sacubitril and its stereoisomers.[3][6]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Reversed-Phase HPLC Method[3]
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 1 mL of trifluoroacetic acid in 1000 mL of Milli-Q water.
-
Mobile Phase B: 1 mL of trifluoroacetic acid in a mixture of acetonitrile and methanol (950:50 v/v).
-
Gradient Program:
-
0.01 min: 25% B
-
10.0 min: 25% B
-
25.0 min: 38% B
-
37.0 min: 45% B
-
39.0 min: 25% B
-
45.0 min: 25% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 45°C
-
Detection: 254 nm
Protocol 2: Normal-Phase HPLC Method[6]
-
Column: Chiracel OJ-H (5 µm)
-
Mobile Phase: Hexane/ethanol (8:2, v/v) with 0.01% TFA.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Detection: 254 nm
-
Sample Preparation: 25 mg of the sample dissolved in 5 mL of ethanol.
-
Injection Volume: 25 µL
Quantitative Data Summary
| Parameter | Method 1 (Reversed-Phase)[3] | Method 2 (Normal-Phase)[6] |
| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) | Chiracel OJ-H (5 µm) |
| Mobile Phase | Gradient of A: Water/TFA and B: ACN/MeOH/TFA | Isocratic: Hexane/Ethanol (8:2, v/v) + 0.01% TFA |
| Flow Rate | 0.8 mL/min | 1.5 mL/min |
| Temperature | 45°C | 40°C |
| Detection | 254 nm | 254 nm |
| Linearity (r²) | ≥0.999 | Not Reported |
| Recovery (%) | 93 - 105% | Not Reported |
| RSD (%) | < 5.2% | Not Reported |
| LOD (µg/mL) | 0.030 - 0.048 | Not Reported |
| LOQ (µg/mL) | 0.100 - 0.160 | Not Reported |
Troubleshooting Workflow
Caption: Troubleshooting workflow for chiral HPLC separation of Sacubitril diastereomers.
References
- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Separations 3: Overloading and Tailing [restek.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stereoselective Synthesis of (2R,4R)-Sacubitril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of (2R,4R)-Sacubitril. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of (2R,4R)-Sacubitril?
The primary challenges in synthesizing (2R,4R)-Sacubitril revolve around the precise control of stereochemistry at the two chiral centers, C2 and C4. Key difficulties include:
-
Achieving high diastereoselectivity: Ensuring the desired (2R,4R) configuration over other possible stereoisomers, such as (2S,4R), (2R,4S), and (2S,4S), can be challenging.
-
Purification of diastereomers: The separation of the desired (2R,4R) isomer from closely related diastereomers often requires specialized chromatographic techniques or multiple recrystallizations, which can be cumbersome and lead to yield loss.[1][2]
-
Side reactions: The synthesis involves multiple steps where side reactions can occur, leading to impurities that may be difficult to remove.
-
Industrial scale-up: Translating a successful lab-scale synthesis to an industrial process presents challenges in terms of cost, safety, and maintaining stereochemical purity.[1]
Q2: Which analytical techniques are recommended for determining the diastereomeric ratio of Sacubitril (B1662468) intermediates?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating and quantifying the stereoisomers of Sacubitril and its intermediates. Several HPLC methods have been developed for this purpose.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with chiral shift reagents, to determine diastereomeric excess.
Q3: What are some common impurities encountered in the synthesis of Sacubitril?
Common impurities can arise from starting materials, side reactions, or degradation. These include:
-
Diastereomers: (2S,4R)-Sacubitril, (2R,4S)-Sacubitril, and (2S,4S)-Sacubitril.
-
Enantiomers of intermediates.
-
Desethyl Sacubitril: Resulting from the hydrolysis of the ethyl ester.
-
Sacubitrilat: The active metabolite, which can be formed by premature hydrolysis.
-
Unreacted intermediates or starting materials.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Asymmetric Hydrogenation
Problem: The asymmetric hydrogenation of the α,β-unsaturated ester precursor yields a low diastereomeric ratio (dr) of the desired (2R,4R) product.
| Potential Cause | Troubleshooting Action |
| Suboptimal Catalyst System | The chosen chiral ligand and metal precursor may not be optimal for the substrate. Screen a variety of chiral phosphine (B1218219) ligands (e.g., Mandyphos, BINAP derivatives) and ruthenium or rhodium precursors.[5] |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, peroxides) can deactivate the catalyst. Purify the substrate and solvents before use and use high-purity hydrogen gas.[6] |
| Incorrect Reaction Conditions | Temperature, pressure, and solvent can significantly impact diastereoselectivity. Optimize these parameters. For instance, lower temperatures often favor higher selectivity. The solvent can also influence the outcome.[7] |
| Substrate Purity | The presence of geometric isomers (E/Z) in the starting material can affect the stereochemical outcome. Ensure the purity of the α,β-unsaturated precursor. |
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
Problem: The alkylation of an enolate derived from a substrate bearing a chiral auxiliary results in a low diastereomeric excess (de).
| Potential Cause | Troubleshooting Action |
| Incomplete Enolate Formation | Insufficient base or reaction time can lead to incomplete enolate formation. Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) and adequate reaction time at low temperatures (-78 °C). |
| Incorrect Enolate Geometry | The geometry of the enolate (E/Z) can influence the direction of alkylation. The choice of base and solvent can affect enolate geometry. |
| Steric Hindrance | The electrophile may be too bulky, leading to non-selective alkylation. Consider using a less sterically hindered electrophile if possible. |
| Chelation Control Issues | For some auxiliaries, chelation to a Lewis acid is crucial for facial selectivity. Ensure the appropriate Lewis acid is used in the correct stoichiometry. |
Issue 3: Difficulty in Removing the Chiral Auxiliary
Problem: The cleavage of the chiral auxiliary from the product is incomplete or leads to product degradation.
| Potential Cause | Troubleshooting Action |
| Steric Hindrance | The chiral auxiliary may be sterically demanding, making it difficult to cleave. For hydrolysis of hindered esters, stronger nucleophiles like lithium hydroperoxide (LiOOH) can be more effective than standard hydroxides.[8] |
| Harsh Cleavage Conditions | The conditions required for cleavage (e.g., strong acid or base) may be degrading the desired product. Explore milder cleavage methods. For example, for some oxazolidinone auxiliaries, reductive cleavage with agents like LiBH4 can be an alternative to hydrolysis. |
| Product Epimerization | The conditions used for auxiliary removal might be causing epimerization at a newly formed stereocenter. Use milder conditions and carefully monitor the stereochemical purity of the product. |
Data Summary
Table 1: Diastereomeric Ratios in Asymmetric Hydrogenation of Sacubitril Precursors
| Catalyst System | Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| [Ru(p-cymene)I2]2 / Mandyphos SL-M004-1 | (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | 99:1 | Not specified | [5] |
| Rhodium-based catalyst | N-sulfinyl protected acrylic acid | 93:7 | 99 | [9] |
| 10% Pd/C | (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | Varies with conditions | Not specified | [9] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid
This protocol is adapted from a patented industrial synthesis.[9]
Materials:
-
(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
To a high-pressure hydrogenation vessel, add (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (75g, 0.20 mol), 10% palladium on carbon (3.0g), and ethanol (750 ml).
-
Seal the reactor and purge with nitrogen gas three times.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 1.0 MPa.
-
Stir the reaction mixture at 25 °C for 20 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropyl acetate/petroleum ether) to yield (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.
-
Analyze the diastereomeric purity by chiral HPLC.
Protocol 2: Acylation of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methyl-pentanoic acid ethyl ester hydrochloride
This protocol describes the final acylation step to form Sacubitril.[9]
Materials:
-
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methyl-pentanoic acid ethyl ester hydrochloride
-
Succinic anhydride (B1165640)
-
Dimethylformamide (DMF)
-
Calcium-containing base (e.g., calcium carbonate)
-
Water
Procedure:
-
To a reaction flask under stirring, add (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methyl-pentanoic acid ethyl ester hydrochloride (36g, 0.10 mol), succinic anhydride (9.7g, 0.10 mol), and DMF (90 ml).
-
Cool the mixture to 0-10 °C.
-
Add the calcium-containing base in portions while maintaining the temperature between 0-10 °C.
-
After the addition is complete, warm the reaction mixture to 25 °C and stir for 4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, add water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain crude Sacubitril calcium.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for (2R,4R)-Sacubitril highlighting the key stereoselective hydrogenation step.
Caption: Troubleshooting workflow for addressing low diastereoselectivity in the synthesis of (2R,4R)-Sacubitril.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google Patents [patents.google.com]
- 4. Preparation method and application of sacubitril intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2016119574A1 - Method for preparing sacubitril - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A preparation method of sacubitril valsartan complex and/or co-crystal key intermediate sacubitril calcium - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of (2R,4R)-Sacubitril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2R,4R)-Sacubitril, with a focus on improving yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for Sacubitril (B1662468), and which one offers the best yield?
A1: Several synthetic routes to Sacubitril have been developed, each with distinct advantages. The choice of strategy often depends on the available starting materials, scalability, and desired stereochemical purity. Key approaches include:
-
Chiral Pool Synthesis: This method utilizes readily available chiral molecules like (S)-pyroglutamic acid as starting materials.[1][2]
-
Asymmetric Hydrogenation: A common industrial method involves the stereoselective hydrogenation of an α,β-unsaturated ester or acid intermediate.[][4] This step is critical for setting the two stereocenters.
-
Diastereoselective Reformatsky-Type Reaction: This convergent approach involves the reaction of an imine with a zinc homoenolate to install the required stereocenters with high diastereoselectivity.[5][6][7]
-
Enzymatic Catalysis: Biocatalytic methods, such as using transaminases or olefin reductases, offer high efficiency and stereoselectivity under mild conditions, reducing the need for expensive metal catalysts.[8][9]
There isn't one "best" route, as the overall yield depends on the optimization of each step. However, modern industrial syntheses often favor asymmetric hydrogenation or enzymatic approaches for their high stereocontrol and efficiency. A convergent synthesis featuring a Reformatsky-type reaction followed by stereoselective hydrogenation has been reported to produce a key precursor in a 54% overall yield over 7 steps.[5][6][10]
Q2: What are the primary sources of impurities and byproducts in Sacubitril synthesis?
A2: Impurities can arise from several sources, including raw materials, side reactions, and degradation.[] Common issues include:
-
Stereoisomers: The most significant impurities are often the other three stereoisomers of Sacubitril ((2S,4S), (2R,4S), and (2S,4R)). These form due to incomplete stereoselectivity in key steps like hydrogenation or reduction.[1][11][12]
-
Byproducts from Side Reactions: Incomplete reactions or side reactions can generate various impurities. For example, in the Reformatsky-type reaction, uncontrolled exotherms on a large scale can lead to increased byproduct formation.[5][10] In some routes, aminolysis and cyclization can form impurity compounds that affect the final product purity.[13]
-
Degradation Products: Sacubitril can degrade during storage or use, leading to oxidation or hydrolysis products.[]
Q3: How can I confirm the stereochemical purity of my synthesized Sacubitril?
A3: The stereoisomeric purity is a critical quality attribute. It is typically confirmed using chiral High-Performance Liquid Chromatography (HPLC) analysis by comparing the synthesized material to known reference standards for all possible stereoisomers.[5][11] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also used to characterize and confirm the structure of the desired product and any isolated isomers.[11]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in Asymmetric Hydrogenation
Symptom: Your final product contains a significant percentage of the undesired (2R,4S) or (2S,4R) diastereomers, as confirmed by chiral HPLC.
Possible Causes & Solutions:
-
Suboptimal Catalyst/Ligand: The choice of catalyst and chiral ligand is paramount for achieving high diastereoselectivity. For the hydrogenation of the trisubstituted olefin intermediate, a ruthenium catalyst with a chiral phosphine (B1218219) ligand like Mandyphos SL-M004-1 has been shown to provide a 99:1 diastereomeric ratio (dr).[4]
-
Incorrect Protecting Group: The protecting group on the nitrogen atom can influence the facial selectivity of the hydrogenation. Altering the protecting group may reverse the stereoselectivity, providing a route to other isomers if needed.[11][12]
-
Inefficient Hydrogen Pressure/Supply: Inadequate hydrogen supply can lead to incomplete conversion and potentially lower selectivity. Using sequential reactors or a tube-in-tube reactor setup can ensure a sufficient supply of H₂ for the reaction.[5]
-
Reaction Conditions: Temperature, pressure, and solvent can all impact the stereochemical outcome. A systematic optimization of these parameters is recommended.
Table 1: Comparison of Conditions for Stereoselective Hydrogenation
| Catalyst / Ligand | Substrate | Diastereomeric Ratio (dr) | Yield | Reference |
| [Ru(p-cymene)I₂]₂ / Mandyphos SL-M004-1 | (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | 99:1 | Not specified | [4] |
| Rhodium-based catalyst | N-sulfinyl protected acrylic acid | 93:7 | 99% | [5] |
| Nickel salt / Chiral diamine ligand | (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid | Not specified | 89% | [14] |
Issue 2: Poor Yield in the Reformatsky-Type Carbethoxyallylation
Symptom: The yield of the acrylic ester intermediate is low, and significant amounts of starting imine are recovered.
Possible Causes & Solutions:
-
Inconsistent Mixing & Exotherms: On a larger scale, slurries of activated zinc can be difficult to mix, leading to poor heat dissipation, uncontrolled exotherms, and byproduct formation.[5][10]
-
Insufficient Reaction Time: If the reaction shows incomplete conversion with unreacted imine but no remaining bromide, it suggests that the organozinc formation is fast but the subsequent carbethoxyallylation is slow.
-
Solution: In a flow setup, increasing the residence time by incorporating a reaction coil after the zinc column can drive the reaction to completion.[5]
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants and additives is crucial.
Table 2: Optimization of the Reformatsky-Type Reaction
| Method | Key Parameters | Diastereomeric Ratio (dr) | Yield | Reference |
| Batch | Activated Zn (4 equiv), K₂CO₃ (0.5 equiv), LiCl (4 equiv), Isopropanol | 99:1 | 82% | [5][10] |
| Flow | Zinc column, 1-hour residence time, LiCl (8 equiv) | 99:1 | 70% | [5] |
Process Diagrams
Synthesis and Troubleshooting Workflows
The following diagrams illustrate a common synthetic pathway and a troubleshooting workflow for a key stereoselective step.
Caption: A convergent synthetic route to (2R,4R)-Sacubitril.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN110878039A - Preparation method of Sacubitril valsartan sodium impurity - Google Patents [patents.google.com]
- 14. CN111269148A - Preparation method of Sacubitril intermediate - Google Patents [patents.google.com]
Overcoming matrix effects in the analysis of 2R,4R-Sacubitril
Welcome to the technical support center for the analysis of 2R,4R-Sacubitril. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Sacubitril.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3] In the analysis of this compound, particularly in biological matrices like plasma, endogenous components such as phospholipids (B1166683), proteins, and salts can co-elute with Sacubitril and interfere with its ionization in the mass spectrometer source.[1][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][5]
Q2: What are the common sources of matrix effects in plasma-based Sacubitril assays?
A2: The primary sources of matrix effects in plasma samples are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[4] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1] If sample collection tubes contain additives, these can also leach into the sample and contribute to matrix effects.
Q3: How can I assess the presence and magnitude of matrix effects in my Sacubitril analysis?
A3: The most common method is the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. To account for variability, the internal standard (IS) normalized matrix factor is often used.[7]
Q4: What is the role of an internal standard in mitigating matrix effects?
A4: An internal standard, especially a stable isotope-labeled (SIL) version of the analyte (e.g., Sacubitril-d4), is crucial for compensating for matrix effects.[1][8] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Sacubitril
-
Question: My chromatogram for Sacubitril shows significant peak tailing or splitting. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase pH: Sacubitril is an acidic compound. Ensure the pH of your mobile phase is appropriate. Adding a small amount of an acidifier like formic acid (0.1%) can improve peak shape by keeping the analyte in a single ionic form.[7] Some methods also use ammonium (B1175870) acetate (B1210297) to improve peak symmetry.[7]
-
Column Choice: The analytical column may not be optimal. A C18 column is commonly used for Sacubitril analysis.[7][8] Consider using a column with a different chemistry or a smaller particle size for better efficiency.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination: Residual matrix components may have accumulated on the column. Flush the column with a strong solvent or perform a back-flush if your system allows.
-
Issue 2: Significant Ion Suppression Observed
-
Question: I have confirmed significant ion suppression in my assay using the post-extraction spike method. What are my next steps?
-
Answer:
-
Optimize Sample Preparation: Your current sample preparation may not be adequately removing interfering components. If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing phospholipids.[1]
-
Chromatographic Separation: Modify your LC gradient to better separate Sacubitril from the region where matrix components elute. A post-column infusion experiment can help identify the retention times where ion suppression is most severe.[2]
-
Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of matrix components and thereby lessen the ion suppression effect.[6][9]
-
Change Ionization Mode: If you are using ESI, consider if atmospheric pressure chemical ionization (APCI) is a viable alternative, as it can be less susceptible to matrix effects from non-volatile salts.
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: My quality control samples are failing, and the results for my unknown samples are not reproducible. Could this be due to matrix effects?
-
Answer: Yes, variable matrix effects between different sample lots can lead to poor reproducibility.
-
Evaluate Matrix Variability: Assess the matrix effect in multiple batches of blank matrix to understand the variability of ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[1] Ensure you are using a high-purity SIL-IS.
-
Standardize Sample Collection and Handling: Inconsistencies in how samples are collected, processed, and stored can contribute to variability in the sample matrix.
-
Method Robustness: Re-validate your method to ensure it is robust against small changes in sample preparation and chromatographic conditions.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid and common method for sample cleanup.
-
Spiking: To a 100 µL aliquot of plasma sample, add the internal standard (e.g., Sacubitril-d4).
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Some methods may include a dilution step of the supernatant before injection.[7]
Protocol 2: LC-MS/MS Parameters for Sacubitril Analysis
The following are typical starting parameters that should be optimized for your specific instrument.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm)[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water, 5mM Ammonium Acetate[7][8] |
| Mobile Phase B | Acetonitrile[7][8] |
| Flow Rate | 0.4 mL/min[8] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Sacubitril, then return to initial conditions for re-equilibration. |
| Injection Volume | 3-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| MS/MS Transitions | Sacubitril: Q1/Q3 (optimized for your instrument); Sacubitril-d4: Q1/Q3 (optimized for your instrument)[8] |
Quantitative Data Summary
The following tables summarize typical performance data for a validated LC-MS/MS method for Sacubitril, demonstrating minimal matrix effects after appropriate sample preparation.
Table 1: Recovery and Matrix Effect Data [7]
| Analyte | QC Level | Recovery (%) | CV (%) | IS-Normalized Matrix Factor | CV (%) |
| Sacubitril | LQC | 85.2 | 3.1 | 1.02 | 2.5 |
| MQC | 87.6 | 2.5 | 1.01 | 1.9 | |
| HQC | 86.1 | 4.2 | 0.99 | 3.3 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation
Visualizations
Caption: Experimental workflow for Sacubitril analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Addressing poor peak shape in the analysis of Sacubitril impurities
Welcome to the technical support center for the analysis of Sacubitril and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic analysis, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) in the analysis of Sacubitril and its impurities?
Poor peak shape in the analysis of Sacubitril and its impurities can stem from several factors, often related to the chemical properties of the analytes and their interaction with the chromatographic system. Common causes include:
-
Inappropriate Mobile Phase pH: Sacubitril and some of its impurities contain carboxylic acid functional groups. If the mobile phase pH is close to the pKa of these groups, it can lead to mixed ionization states, resulting in peak tailing or splitting[1].
-
Secondary Interactions: Residual silanol (B1196071) groups on the surface of C18 or other silica-based columns can interact with polar functional groups on the analytes, leading to peak tailing[2]. This is particularly relevant for basic impurities.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting[3][4].
-
Sub-optimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to poor peak focusing and broadening. The choice of organic solvent (e.g., acetonitrile (B52724), methanol) and buffer (e.g., phosphate (B84403), acetate) is also critical[5].
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a general deterioration of peak shape for all analytes[6][7].
-
System Suitability Issues: Problems with the HPLC/UPLC system itself, such as dead volumes in fittings, a partially blocked column frit, or temperature fluctuations, can contribute to peak distortion[3][8].
Q2: My Sacubitril peak is tailing. How can I improve its symmetry?
Peak tailing for Sacubitril is often linked to its acidic nature. Here are several troubleshooting steps to improve peak symmetry:
-
Adjust Mobile Phase pH: The most effective way to reduce tailing for acidic compounds like Sacubitril is to lower the mobile phase pH. A pH of around 2.5 to 4 is commonly used to ensure the carboxylic acid groups are fully protonated, minimizing secondary interactions with the stationary phase. For example, using a mobile phase with 0.1% trifluoroacetic acid, 0.1% perchloric acid, or a phosphate buffer adjusted to a low pH can significantly improve peak shape[5][9][10].
-
Use a Modifier/Additive: Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to mask active silanol sites on the column, thereby reducing tailing[9].
-
Optimize the Organic Modifier: The choice and concentration of the organic solvent can impact peak shape. Experiment with different ratios of acetonitrile or methanol (B129727) in your mobile phase[11].
-
Consider a Different Column: If tailing persists, you might be using a column with high silanol activity. Switching to a column with end-capping or a different stationary phase (e.g., C8) could provide better results[5].
-
Reduce Injection Volume/Concentration: Although less common for tailing, injecting a smaller sample volume or a more dilute sample can sometimes help[12].
Q3: I am observing peak fronting for my main Sacubitril peak and its major impurities. What is the likely cause and solution?
Peak fronting is a classic sign of column overload[4][12]. This occurs when the amount of sample injected exceeds the capacity of the stationary phase at that point.
-
Solution: The most straightforward solution is to reduce the amount of sample being injected. This can be achieved by either lowering the concentration of your sample solution or reducing the injection volume[4]. If you are working with a preparative or semi-preparative method, you may need to switch to a column with a larger internal diameter and higher loading capacity.
Another potential, though less common, cause of peak fronting is poor sample solubility in the mobile phase[4]. Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase.
Q4: All the peaks in my chromatogram, including Sacubitril and its impurities, are broad or split. What should I investigate?
When all peaks in a chromatogram are affected, the issue is likely systemic rather than related to the specific chemistry of the analytes. Here is a logical troubleshooting workflow:
-
Check for Voids in the Column: A void at the head of the column can cause the sample to spread before it reaches the stationary phase, leading to peak splitting or broadening. This can be caused by pressure shocks or operating the column outside its recommended pH and temperature ranges[2][12]. A void at the column inlet is a strong possibility if the problem has gradually worsened over time[12].
-
Inspect Column Frits: A partially blocked inlet frit can distort the flow path of the sample onto the column, resulting in distorted peaks for all analytes[3].
-
Review Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to poor peak shape. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent[6][7].
-
Examine System Connections: Check for any dead volume in the tubing and fittings between the injector and the column, and between the column and the detector. Loose fittings can also introduce extra-column volume, leading to peak broadening[2].
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection, especially when using gradient elution.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak shape in the analysis of Sacubitril impurities.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols and Data
Below are tables summarizing chromatographic conditions from various validated methods for the analysis of Sacubitril and its impurities. These can be used as a starting point for method development and troubleshooting.
Table 1: Recommended HPLC/UPLC Columns
| Column Type | Dimensions | Particle Size (µm) | Reference |
| Waters X Bridge C18 | 250 mm x 4.6 mm | 5 | [13][14] |
| Accucore XL C8 | 100 mm x 4.6 mm | 3 | [5] |
| Inertsil ODS-3 C18 | 150 mm x 4.0 mm | 5 | [9] |
| Chiralcel OJ-RH | 150 x 4.6 mm | 5 | [10] |
| Phenomenex Luna C18 | 250 mm x 4.6 mm | 5 | [11] |
Table 2: Mobile Phase Compositions
| Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Reference |
| 10 mM Disodium Hydrogen Phosphate Buffer | Acetonitrile | Gradient | [14] |
| THF: 0.1% (v/v) perchloric acid in water (8:92, %v/v) | THF, water and acetonitrile (5:15:80, v/v/v) | Gradient | [5] |
| Methanol: ethanol: water (40:30:30, by volumes) + 0.1% triethyl amine, pH 3.5 | N/A | Isocratic | [9] |
| 1 ml of trifluoroacetic acid in 1000 ml of Milli-Q water | 1 ml of trifluoroacetic acid in acetonitrile and methanol (950:50 v/v) | Gradient | [10] |
| Ammonium acetate (B1210297) buffer (0.02 M, pH 4) | Acetonitrile | Isocratic (55:45, v/v) |
Detailed Experimental Protocol Example (Gradient Method)
This protocol is based on a stability-indicating RP-HPLC method for Sacubitril impurities[13][14].
-
Column: Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Disodium Hydrogen Phosphate Buffer
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 20 20 80 30 20 80 40 5 95 55 5 95 56 80 20 | 65 | 80 | 20 |
This detailed information should equip researchers and drug development professionals to effectively troubleshoot and optimize their chromatographic methods for the analysis of Sacubitril and its impurities.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. japsonline.com [japsonline.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. japsonline.com [japsonline.com]
- 10. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. silicycle.com [silicycle.com]
- 13. neuroquantology.com [neuroquantology.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Sacubitril and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Sacubitril and its isomers. The information presented is collated from various scientific publications and is intended to assist researchers in selecting and implementing robust analytical methods for quality control and stability testing of Sacubitril in pharmaceutical formulations.
Introduction
Sacubitril, a neprilysin inhibitor, is a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs, used in combination with Valsartan for the treatment of heart failure. Due to the presence of multiple chiral centers in its molecule, Sacubitril can exist in various stereoisomeric forms. It is crucial to develop and validate stability-indicating analytical methods that can separate and quantify Sacubitril from its isomers and degradation products to ensure the safety and efficacy of the drug product. This guide focuses on comparing different HPLC methods that have been successfully validated for this purpose.
Experimental Protocols
A variety of HPLC and UHPLC methods have been developed for the simultaneous determination of Sacubitril and Valsartan, along with their impurities and degradation products. The following table summarizes the key chromatographic conditions from several published methods.
| Parameter | Method 1[1] | Method 2[2][3] | Method 3[4] | Method 4[5] | Method 5[6] |
| Technique | HPLC | UHPLC | HPLC | HPLC | HPLC (Normal Phase) |
| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) | Accucore XL C8 (100 x 4.6 mm, 3 µm) | C18 (250 mm x 4.6 mm) | Phenomenex Luna C18 (150 mm x 4.6 mm, 5µm) | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 1 ml of trifluoroacetic acid in 1000 ml of Milli-Q water | Tetrahydrofuran (THF) and 0.1% perchloric acid in water (8:92, %v/v) | Buffer (potassium phosphate, pH 3.0) | Acetonitrile (B52724): Water in 0.1% of Trifluoroacetic acid (50:50, v/v) | n-hexane with 0.1% TFA |
| Mobile Phase B | 1 ml of trifluoroacetic acid in a mixture of acetonitrile and methanol (B129727) (950:50 v/v) | THF:water:acetonitrile (5:15:80, %v/v/v) | Methanol | - | Ethanol, isopropanol (B130326) and TFA (80:20:0.1, v/v/v) |
| Elution | Gradient | Gradient | Isocratic (50:50) | Isocratic | Gradient |
| Flow Rate | 0.8 ml/min | 0.6 ml/min | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detector Wavelength | 254 nm | 200–400 nm (PDA) | 224 nm | 242 nm | 254 nm |
| Column Temperature | 45°C | 30°C | Not Specified | Not Specified | Not Specified |
Method Validation Data
The following tables summarize the validation parameters for the different HPLC methods, demonstrating their suitability for the intended purpose in accordance with ICH guidelines.
Linearity
| Drug | Method 1[1] | Method 2[2] | Method 3[4] | Method 4[5] | Method 5[6] |
| Sacubitril | Linearity ≥0.999 | - | 12.25-36.75 µg/ml | 4.9–24.5µg/ml (R²=0.9997) | R² ≥ 0.998 |
| Valsartan | Linearity ≥0.999 | - | 12.75-38.25 µg/ml | 5.1 – 25.5µg/ml (R²=0.9998) | R² ≥ 0.998 |
Accuracy (% Recovery)
| Drug | Method 1[1] | Method 2[3] | Method 3[4] | Method 5[6] |
| Sacubitril | 93 - 105% (for impurities) | 98.7 - 101.0% | 99.72-100.02% | 98.3–99.5% |
| Valsartan | 93 - 105% (for impurities) | 98.7 - 101.0% | 99.87-100.17% | 98.3–99.5% |
Precision (% RSD)
| Parameter | Method 1[1] | Method 5[6] |
| Intra-day | < 5.2% | ≤ 1.82% |
| Inter-day | < 5.2% | ≤ 1.82% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method 1[1] | Method 3[4] | Method 5[6] |
| LOD (Sacubitril) | 0.030-0.048 μg/ml (for impurities) | 0.85 µg/ml | 0.06 µg/mL |
| LOQ (Sacubitril) | 0.100-0.160 μg/ml (for impurities) | 2.580 µg/ml | 0.2 µg/mL |
| LOD (Valsartan) | 0.030-0.048 μg/ml (for impurities) | 0.89 µg/ml | 0.10 µg/mL |
| LOQ (Valsartan) | 0.100-0.160 μg/ml (for impurities) | 2.687 µg/ml | 0.3 µg/mL |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Sacubitril, in combination with Valsartan, has been subjected to various stress conditions to induce degradation.
| Stress Condition | Method 1[1] | Method 2[2][3] | Method 3[7] | Method 4[5] |
| Acid Hydrolysis | Degradation observed (1 N HCl/60°C/2 h) | Prone to degradation | Degradation observed (0.5 N HCl) | Degradation observed |
| Base Hydrolysis | Degradation observed (0.1 N NaOH/40°C/1 h) | Prone to degradation | Degradation observed (0.5 N NaOH) | Degradation observed |
| Oxidative | No degradation observed | Prone to degradation | Degradation observed (5% v/v H₂O₂) | Degradation observed |
| Thermal | No degradation observed | Stable | Degradation observed (60°C) | Degradation observed |
| Photolytic | No degradation observed | Stable | Degradation observed (UV light) | Degradation observed |
| Neutral Hydrolysis | No degradation observed | Prone to degradation | - | - |
The results from these studies demonstrate that the developed HPLC methods were able to separate the main peaks of Sacubitril and Valsartan from the peaks of the degradation products, confirming their stability-indicating capability.[1][2][3]
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of a stability-indicating HPLC method.
Interrelationship of HPLC Validation Parameters
Caption: Interconnectedness of key validation parameters for an HPLC method.
Conclusion
The presented data from various studies demonstrate the availability of robust and reliable stability-indicating HPLC and UHPLC methods for the simultaneous analysis of Sacubitril and its isomers. The choice of a specific method will depend on the available instrumentation, the specific requirements of the analysis (e.g., routine quality control vs. impurity profiling), and the nature of the sample matrix. The provided experimental protocols and validation data serve as a valuable resource for researchers to select, adapt, and implement a suitable analytical method for their specific needs. The successful validation of these methods as per ICH guidelines ensures their accuracy, precision, and reliability for the intended purpose.
References
- 1. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. scispace.com [scispace.com]
- 5. wjpps.com [wjpps.com]
- 6. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. neuroquantology.com [neuroquantology.com]
A Comparative Analysis of Sacubitril Stereoisomers: (2R,4R) vs. (2S,4R) in Neprilysin Inhibition
A detailed examination of the stereochemical nuances of Sacubitril reveals a stark contrast in the biological activity of its isomers. The clinically effective (2S,4R)-Sacubitril is a prodrug that, upon metabolic activation, potently inhibits neprilysin, a key enzyme in cardiovascular regulation. In contrast, the (2R,4R) stereoisomer is significantly less active. This guide provides a comprehensive comparison of these two isomers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Sacubitril, a cornerstone in the treatment of heart failure, is administered as a prodrug that is metabolically converted to its active form, Sacubitrilat (LBQ657). The specific stereochemistry of Sacubitril is critical to its therapeutic efficacy, as only one of its isomers is responsible for the potent inhibition of neprilysin. Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular homeostasis.
Quantitative Comparison of Neprilysin Inhibition
The following table summarizes the available quantitative data for the neprilysin inhibitory activity of the active metabolite of (2S,4R)-Sacubitril. Data for the metabolite of (2R,4R)-Sacubitril is inferred based on established principles of stereoselective enzyme inhibition.
| Stereoisomer of Prodrug | Active Metabolite | Neprilysin Inhibition (IC50) | Potency |
| (2S,4R)-Sacubitril | (2R,4S)-Sacubitrilat | 2.3 ± 0.4 nM[1] | High |
| (2R,4R)-Sacubitril | (2S,4S)-Sacubitrilat | Not available (presumed to be significantly higher) | Very Low / Inactive |
Experimental Protocols
In Vitro Neprilysin Inhibition Assay (Fluorometric)
The inhibitory potency of Sacubitrilat isomers against neprilysin can be determined using a fluorometric in vitro assay. This method measures the enzymatic activity of neprilysin by detecting the cleavage of a synthetic fluorogenic substrate.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (Sacubitrilat isomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of recombinant human neprilysin in the assay buffer to a final concentration of 0.1 ng/µL.
-
Prepare serial dilutions of the test compounds (Sacubitrilat isomers) in the assay buffer.
-
To each well of a 96-well plate, add 50 µL of the neprilysin solution.
-
Add 25 µL of the test compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic neprilysin substrate (final concentration, e.g., 10 µM) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) in a kinetic mode for 60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear phase of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of neprilysin inhibition by Sacubitril and the experimental workflow for assessing the inhibitory activity of its stereoisomers.
Caption: Mechanism of Neprilysin Inhibition by (2S,4R)-Sacubitril.
Caption: Experimental workflow for determining the IC50 of Sacubitrilat isomers.
References
Unveiling the Impact of 2R,4R-Sacubitril Impurity on Final Drug Product Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development and manufacturing, with the potential to affect the efficacy, safety, and stability of the final drug product. In the case of Sacubitril (B1662468), a neprilysin inhibitor used in the treatment of heart failure, the control of stereoisomeric impurities is of paramount importance. This guide provides a comprehensive comparison of the desired (2S,4R)-Sacubitril diastereomer with its (2R,4R)-Sacubitril impurity, summarizing available data on their synthesis, analysis, and potential impact on drug quality. While direct comparative data on the biological activity of the 2R,4R-Sacubitril impurity is limited in publicly available literature, this guide synthesizes the existing knowledge to inform researchers and drug developers.
Executive Summary
Sacubitril, the active component responsible for neprilysin inhibition in the combination drug Sacubitril/Valsartan, possesses two chiral centers, leading to the possibility of four stereoisomers. The therapeutically active isomer is (2S,4R)-Sacubitril. The (2R,4R)-Sacubitril isomer is a process-related impurity that can arise during synthesis. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over stereoisomeric impurities to ensure the safety and efficacy of the final drug product. While specific pharmacological and toxicological data for the this compound impurity are not extensively detailed in published studies, the general principle of stereoisomeric purity is a key quality attribute for this class of drugs.
Data Presentation: Physicochemical and Analytical Parameters
A crucial aspect of controlling the this compound impurity is the ability to effectively separate and quantify it. High-performance liquid chromatography (HPLC) is the primary analytical technique employed for this purpose. The following table summarizes key parameters for the active (2S,4R)-Sacubitril and its (2R,4R) impurity.
| Parameter | (2S,4R)-Sacubitril (Active Isomer) | (2R,4R)-Sacubitril (Impurity) | Reference |
| Molecular Formula | C₂₄H₂₉NO₅ | C₂₄H₂₉NO₅ | [1] |
| Molecular Weight | 411.5 g/mol | 411.5 g/mol | [1] |
| Stereochemistry | 2S, 4R | 2R, 4R | [1] |
| Typical HPLC Retention Time (RT) | Varies by method | Varies by method, distinct from (2S,4R) | [2][3] |
| Relative Retention Time (RRT) (Example Method 1) | 1.00 | ~1.64 | [2] |
| Relative Retention Time (RRT) (Example Method 2) | 1.00 | ~0.79 | [2] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of the active (2S,4R)-Sacubitril.
Experimental Protocols
The accurate determination of the this compound impurity requires robust and validated analytical methods. The following protocols are based on methodologies described in the scientific literature for the stereoselective analysis of Sacubitril.
Stereoselective High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of Sacubitril stereoisomers.
a. Sample Preparation:
-
Accurately weigh and dissolve the Sacubitril drug substance or a crushed tablet sample in a suitable diluent (e.g., a mixture of n-hexane, ethanol, and isopropanol) to a final concentration of approximately 1 mg/mL.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | n-hexane with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v) |
| Gradient | Isocratic or Gradient (optimized for separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
c. System Suitability:
-
The resolution between the (2S,4R)-Sacubitril and (2R,4R)-Sacubitril peaks should be greater than 1.5.
-
The tailing factor for the (2S,4R)-Sacubitril peak should be less than 2.0.
-
The relative standard deviation (RSD) for replicate injections of a standard solution should be less than 2.0%.
Caption: Workflow for the HPLC analysis of Sacubitril impurities.
Impact on Final Drug Product Quality
The presence of the this compound impurity, even at low levels, can have several implications for the quality of the final drug product:
-
Reduced Efficacy: As the 2R,4R isomer is expected to have significantly lower or no neprilysin inhibitory activity, its presence effectively reduces the concentration of the active (2S,4R) isomer in a given dose. This could potentially lead to a suboptimal therapeutic effect.
-
Safety Concerns: While specific toxicity data for this compound is not widely available, regulatory guidelines operate on the precautionary principle.[5] Any impurity that is not the active substance or a known, qualified metabolite is considered a potential safety risk until proven otherwise. The unknown pharmacological and toxicological profile of this impurity necessitates its strict control.
-
Regulatory Compliance: Pharmaceutical regulatory bodies worldwide have stringent requirements for the control of impurities.[5] Failure to control the levels of stereoisomeric impurities like this compound can lead to rejection of regulatory submissions and delays in drug approval. The EMA, for instance, requires justification for the absence of chiral purity testing in the final product, which is often based on demonstrating that such impurities are not formed during manufacturing and storage.[6]
Logical Relationship of Impurity Impact
The following diagram illustrates the logical flow of how the presence of the this compound impurity can impact the final drug product.
Caption: Logical flow of the impact of this compound impurity.
Conclusion and Recommendations
The control of the this compound impurity is a critical aspect of ensuring the quality, safety, and efficacy of Sacubitril-containing drug products. While direct comparative biological data for this specific impurity remains scarce in the public domain, the established principles of stereochemistry in pharmacology and stringent regulatory expectations underscore the necessity of its minimization and control.
For researchers and drug developers, the following recommendations are crucial:
-
Process Optimization: Focus on developing highly stereoselective synthetic routes for Sacubitril to minimize the formation of the 2R,4R isomer.
-
Analytical Method Development: Implement and validate robust, sensitive, and specific analytical methods, such as chiral HPLC, for the routine monitoring of this compound levels in both the drug substance and the final product.
-
Impurity Qualification: If the presence of the this compound impurity is unavoidable, conduct thorough toxicological and pharmacological studies to qualify its safety at the observed levels, in line with ICH guidelines.
-
Regulatory Engagement: Maintain open communication with regulatory authorities regarding the strategy for controlling stereoisomeric impurities and provide comprehensive data to justify the proposed specifications.
By adhering to these principles, the pharmaceutical industry can ensure the consistent production of high-quality Sacubitril that delivers its intended therapeutic benefits to patients with heart failure.
References
Inter-laboratory Comparison Guide for the Analysis of 2R,4R-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison for the quantitative analysis of 2R,4R-Sacubitril, a critical component of the angiotensin receptor-neprilysin inhibitor, Sacubitril/Valsartan. The objective of such a study is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring consistent and accurate results in pharmaceutical quality control. This document outlines a standardized experimental protocol and presents hypothetical comparative data based on established analytical methods.
Introduction to this compound Analysis
Sacubitril is a prodrug that is metabolized to its active form, which inhibits the enzyme neprilysin. The specific stereoisomer, this compound, is crucial for its therapeutic effect. Accurate and precise analytical methods are essential for the quality control of Sacubitril in bulk drug substances and pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for its analysis.[1][2][3][4][5]
An inter-laboratory comparison, also known as a proficiency test, is a vital exercise to evaluate the performance of different laboratories in conducting a specific analysis.[6][7][8] It helps to identify potential sources of variability and ensures that the analytical methods are robust and transferable.[9][10]
Proposed Inter-laboratory Comparison Study Design
This proposed study involves the analysis of a common batch of a sample containing a known concentration of this compound by multiple participating laboratories. Each laboratory will follow the standardized analytical protocol detailed below. The results will be collected and statistically analyzed to determine inter-laboratory precision and accuracy.
Standardized Experimental Protocol: RP-HPLC Method
The following protocol is a composite method derived from several validated published methods for the analysis of Sacubitril.[1][3][4][11]
3.1. Materials and Reagents
-
Reference Standard: this compound (purity >99.5%)
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Ortho-phosphoric acid or potassium dihydrogen phosphate (B84403) for buffer preparation
-
Sample for analysis (e.g., Sacubitril/Valsartan tablets)
3.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (e.g., 50:50 v/v).[1][4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[12]
-
Column Temperature: 30°C[2]
3.3. Preparation of Standard Solution A stock solution of the this compound reference standard is prepared by accurately weighing a specific amount and dissolving it in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to achieve a known concentration (e.g., 100 µg/mL).[12] Working standard solutions are then prepared by appropriate dilutions of the stock solution.
3.4. Preparation of Sample Solution For tablet dosage forms, a representative number of tablets are crushed to a fine powder. An amount of powder equivalent to a specific dose of Sacubitril is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the diluent, sonicated to ensure complete dissolution, and then diluted to the final volume.[2][12] The solution is filtered through a 0.45 µm filter before injection.
3.5. System Suitability Before sample analysis, the chromatographic system's suitability must be verified. This is achieved by injecting the standard solution multiple times. The acceptance criteria for system suitability parameters like theoretical plates, tailing factor, and %RSD for peak area should be met.
3.6. Data Analysis The concentration of this compound in the sample is determined by comparing the peak area obtained from the sample solution with that of the standard solution.
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following tables summarize hypothetical data from a simulated inter-laboratory comparison study involving five laboratories.
Table 1: Assay of this compound in a Blinded Sample (True Concentration: 50.0 mg/tablet)
| Laboratory | Reported Concentration (mg/tablet) | Accuracy (%) |
| Lab 1 | 49.8 | 99.6 |
| Lab 2 | 50.5 | 101.0 |
| Lab 3 | 49.5 | 99.0 |
| Lab 4 | 50.2 | 100.4 |
| Lab 5 | 49.9 | 99.8 |
| Mean | 50.0 | 100.0 |
| Std. Dev. | 0.38 | |
| %RSD | 0.76 |
Table 2: Comparison of Method Precision and Linearity
| Laboratory | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) | Linearity (Correlation Coefficient, r²) |
| Lab 1 | 0.45 | 0.85 | 0.9995 |
| Lab 2 | 0.52 | 0.91 | 0.9998 |
| Lab 3 | 0.48 | 0.88 | 0.9996 |
| Lab 4 | 0.55 | 0.95 | 0.9994 |
| Lab 5 | 0.50 | 0.89 | 0.9997 |
| Mean | 0.50 | 0.90 | 0.9996 |
Visualizations
5.1. Experimental Workflow
5.2. Signaling Pathway of Sacubitril
Conclusion
The provided framework for an inter-laboratory comparison for the analysis of this compound serves as a guide for ensuring the quality and consistency of analytical data across different pharmaceutical laboratories. By adhering to a standardized protocol and comparing results, laboratories can demonstrate their proficiency and contribute to the overall quality assurance of Sacubitril-containing medicines. The hypothetical data presented illustrates the expected level of precision and accuracy for the validated RP-HPLC method.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eas-eth.org [eas-eth.org]
- 7. What is an inter laboratory comparison ? [compalab.org]
- 8. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. Sources of variability and accuracy of performance assessment in the clinical pharmacology quality assurance (CPQA) proficiency testing program for antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Safety Operating Guide
Personal protective equipment for handling 2R,4R-Sacubitril
Essential Safety and Handling Guide for 2R,4R-Sacubitril
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available safety data for Sacubitril and general best practices for handling potent active pharmaceutical ingredients (APIs).
Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Toxic if swallowed.[1] Harmful if swallowed.[3] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear impervious clothing and protective gloves (nitrile or neoprene recommended).[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Wear tightly fitting safety goggles with side-shields.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3] Avoid breathing dust.[3] | Handle in a well-ventilated area, preferably in a laboratory fume hood.[4] Use a suitable respirator if dust formation is likely.[3] |
| Aquatic Toxicity | Very toxic to aquatic life.[1] | Prevent release to the environment.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
Pre-Operational Checks
-
Training: Ensure all personnel handling the compound are trained on its potential hazards and have read and understood this handling protocol and the available Safety Data Sheets for Sacubitril.
-
Location: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible.[3]
-
Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes and that safety goggles provide a complete seal.[4]
Handling Procedure
-
Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, safety goggles, and gloves. If there is a risk of dust generation, a respirator should also be used.
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing, within a fume hood to minimize inhalation exposure.[4]
-
Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Clean all non-disposable equipment that came into contact with the compound.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including unused compound and contaminated disposables (gloves, wipes, etc.), in a clearly labeled, sealed hazardous waste container.
-
The preferred method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed hazardous waste container.
-
Do not discharge solutions containing this compound into the sewer system.[1]
-
-
Licensed Disposal:
-
All waste must be disposed of through a licensed hazardous material disposal company.[4] Ensure compliance with all federal, state, and local regulations.
-
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
